Product packaging for ADTL-EI1712(Cat. No.:CAS No. 1418308-27-6)

ADTL-EI1712

Cat. No.: B560131
CAS No.: 1418308-27-6
M. Wt: 390.5 g/mol
InChI Key: PFHDWRIVDDIFRP-UHFFFAOYSA-N
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Description

The lysine methyltransferase EZH2 (KMT6), part of polycomb repressive complex 2 (PRC2), catalyzes trimethylation of lysine 27 on histone H3 (H3K27) and is involved in proliferation and aggressive cell growth associated with neoplastic cells. EI1 is an EZH2 inhibitor that has activity against both wild-type and Y641F mutant EZH2 (IC50s = 15 and 13 nM, respectively). It displays 90-fold selectivity for EZH2 over EZH1 and >10,000-fold over other lysine methyltransferases. EI1 blocks cellular H3K27 methylation and activates PRC2-specific gene expression. Inhibition of EZH2 by EI1 in diffused large B cell lymphoma cells carrying Y641 mutations results in decreased proliferation, cell cycle arrest, and apoptosis.>EI1 is a potent and selective small molecule inhibitor of EZH2 with IC50 values of 15 nM and 13 nM for wild type EZH2 and EZH2 Y641F mutant, respectively. IC50 Value: 15±2 nM (EZH2 wild type);  13±3 nM (EZH2 Y641F mutant type) Target: EZH2in vitro: EI1 demonstrated potent, concentration-dependent inhibition of the enzymatic activity against both Ezh2 wild-type and Y641F mutant enzymes with IC50 of 15 ± 2 nM and 13 ± 3 nM, respectively. Although SAM is the common cofactor for all HMTs, EI1 showed remarkable selectivity against Ezh2 over other HMTs. EI1 dramatically inhibited the H3K27me3 and H3K27me2 levels in these cells in a dose-dependent manner, but H3K27me1 was largely unchanged. The effect was similar in these cell lines, although they have different basal H3K27me3 and H3K27me2 levels. For example, in WSU-DLCL2, SU-DHL6, and Karpas422 with Ezh2 mutations, the H3K27me3 level was much higher than that in DLBCL cells with wild-type Ezh2. in vivo:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N4O2 B560131 ADTL-EI1712 CAS No. 1418308-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-5-17(6-2)27-8-7-18-19(10-16(12-24)11-21(18)27)22(28)25-13-20-14(3)9-15(4)26-23(20)29/h7-11,17H,5-6,13H2,1-4H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHDWRIVDDIFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=CC2=C(C=C(C=C21)C#N)C(=O)NCC3=C(C=C(NC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101111134
Record name 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418308-27-6
Record name 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1418308-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis, purification, and characterization of the novel compound 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide. Detailed experimental protocols for the multi-step synthesis are presented, along with tabulated analytical data from High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, this guide includes workflow diagrams and a proposed mechanism of action within a relevant signaling pathway to support further investigation and drug development efforts.

Introduction

Indole-2-carboxamide derivatives are a significant class of compounds in medicinal chemistry, known for their potential as therapeutic agents.[1][2] This guide outlines a plausible synthetic pathway and characterization of a specific derivative, 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide. The structure combines a functionalized indole core with a pyridinone moiety, suggesting potential applications as a modulator of protein-protein interactions or as an enzyme inhibitor. The following sections provide detailed methodologies and data to enable the replication and further investigation of this compound.

Synthetic Pathway Overview

The synthesis of the target compound is proposed as a multi-step process, which involves the separate synthesis of two key intermediates: 6-cyano-1-(1-ethylpropyl)-1H-indole-4-carboxylic acid (Intermediate A) and 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one (Intermediate B) . These intermediates are then coupled in the final step to yield the desired product.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Coupling Start_A 4-Bromo-6-cyano-1H-indole Step_A1 N-Alkylation with 3-bromopentane Start_A->Step_A1 Step_A2 Carboxylation via Grignard reaction Step_A1->Step_A2 Intermediate_A Intermediate A: 6-cyano-1-(1-ethylpropyl)-1H-indole-4-carboxylic acid Step_A2->Intermediate_A Coupling Amide coupling (EDC, HOBt) Intermediate_A->Coupling Start_B Ethyl 2-cyano-3,5-dimethyl-2,4-hexadienoate Step_B1 Cyclization with ammonia Start_B->Step_B1 Step_B2 Reduction of nitrile Step_B1->Step_B2 Intermediate_B Intermediate B: 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one Step_B2->Intermediate_B Intermediate_B->Coupling Final_Product Target Compound Coupling->Final_Product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

Synthesis of Intermediate A: 6-cyano-1-(1-ethylpropyl)-1H-indole-4-carboxylic acid

Step 1: N-Alkylation of 4-Bromo-6-cyano-1H-indole

  • To a solution of 4-bromo-6-cyano-1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add 3-bromopentane (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(1-ethylpropyl)-4-bromo-6-cyano-1H-indole.

Step 2: Carboxylation

  • To a solution of 1-(1-ethylpropyl)-4-bromo-6-cyano-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add magnesium turnings (1.5 eq).

  • Initiate the Grignard reaction with a small crystal of iodine and gentle heating.

  • Once the reaction is initiated, stir the mixture at reflux for 2 hours.

  • Cool the reaction mixture to -78 °C and bubble dry carbon dioxide gas through the solution for 1 hour.

  • Allow the mixture to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield Intermediate A.

Synthesis of Intermediate B: 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one

Step 1: Cyclization

  • A solution of ethyl 2-cyano-3,5-dimethyl-2,4-hexadienoate (1.0 eq) in ethanol is saturated with ammonia gas at 0 °C.

  • The reaction vessel is sealed and heated to 80 °C for 24 hours.

  • After cooling, the solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to yield 3-cyano-4,6-dimethyl-2-pyridone.

Step 2: Reduction

  • To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF at 0 °C, add a solution of 3-cyano-4,6-dimethyl-2-pyridone (1.0 eq) in THF dropwise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate to yield Intermediate B, which can be used in the next step without further purification.

Final Amide Coupling
  • To a solution of Intermediate A (1.0 eq) in DMF, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), Hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).[3]

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Intermediate B (1.1 eq) in DMF to the reaction mixture.

  • Stir at room temperature for 18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final compound.

Characterization Data

The structural integrity and purity of the synthesized compound were confirmed by HPLC, MS, and NMR analysis.

ParameterResult
Purity (HPLC) >98%
Retention Time 8.5 min
Mobile Phase Gradient of Acetonitrile in Water with 0.1% Formic Acid
Column C18, 4.6 x 150 mm, 5 µm

Table 1: HPLC Purity Data

AnalysisResult
Ionization Mode ESI+
Calculated Mass [M+H]⁺: 417.2234
Observed Mass [M+H]⁺: 417.2239

Table 2: High-Resolution Mass Spectrometry Data

¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
9.10 (t, 1H, J=5.8 Hz)165.8 (C=O, amide)
8.45 (s, 1H)162.1 (C=O, pyridinone)
8.10 (s, 1H)151.2, 148.9, 136.4, 128.7, 125.4, 124.8, 121.9, 119.5 (Ar-C)
7.95 (d, 1H, J=7.5 Hz)118.9 (CN)
7.60 (d, 1H, J=7.5 Hz)115.3, 105.2 (Ar-CH)
6.15 (s, 1H)58.1 (N-CH)
4.60 (m, 1H)40.5 (CH₂)
4.45 (d, 2H, J=5.8 Hz)25.1 (CH₂)
2.30 (s, 3H)20.8, 19.5 (CH₃)
2.15 (s, 3H)10.2 (CH₃)
1.90 (m, 4H)
0.75 (t, 6H, J=7.4 Hz)

Table 3: Predicted ¹H and ¹³C NMR Data

Proposed Biological Activity and Signaling Pathway

Indole carboxamide derivatives have been explored as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[4] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The target compound, due to its structural features, is hypothesized to act as a kinase inhibitor.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Inhibitor Target Compound Inhibitor->RAF Inhibits

Caption: Proposed inhibition of the RAF-MEK-ERK signaling pathway.

The diagram above illustrates a potential mechanism of action where the title compound inhibits a kinase (e.g., RAF) within the MAPK/ERK pathway. This pathway is frequently overactive in various cancers. By blocking the kinase activity, the compound could prevent downstream signaling, thereby inhibiting cell proliferation and survival.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and characterization of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide. The outlined protocols are based on established chemical transformations and provide a solid foundation for the practical execution of this synthesis. The provided characterization data serves as a benchmark for confirming the identity and purity of the final compound. Further biological evaluation is warranted to explore the therapeutic potential of this novel molecule, particularly as a kinase inhibitor.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of scientific literature and chemical databases did not yield any specific information on the mechanism of action, pharmacological properties, or biological activity of the compound "6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide". This suggests that the compound may be novel, part of proprietary research that has not been publicly disclosed, or referred to by a different chemical identifier.

This guide, therefore, provides an analysis of the potential mechanisms of action based on the structurally related classes of compounds, specifically 1H-indole-4-carboxamide and pyridinylmethyl-indole derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in this chemical scaffold.

Potential Mechanisms of Action of Structurally Related Indole Derivatives

Derivatives of 1H-indole-carboxamide are known to exhibit a diverse range of pharmacological activities by targeting various biological pathways. Based on available literature, three prominent mechanisms of action for structurally similar compounds are:

  • Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: Several 1H-indole-4-carboxamide derivatives have been identified as potent inhibitors of PARP-1, an enzyme crucial for DNA repair.[1]

  • Sodium-Hydrogen Exchanger (NHE) Inhibition: A series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been shown to inhibit the Na+/H+ exchanger, a key regulator of intracellular pH and cell volume.[2]

  • Modulation of Acetylcholine Release: Compounds with a pyridinylmethyl-indole scaffold have been investigated as enhancers of acetylcholine release, a neurotransmitter implicated in cognitive function.

Quantitative Data for Structurally Related Compounds

The following tables summarize the quantitative data for representative compounds from the aforementioned classes.

Table 1: PARP-1 Inhibitory Activity of 1H-indole-4-carboxamide Derivatives [1]

CompoundPARP-1 IC50 (nM)BRCA1 Deficient Cell CC50 (µM)Wild Type MCF-7 Cell CC50 (µM)
LX15 130.9822
AG014699 ---

IC50: Half maximal inhibitory concentration. CC50: Half maximal cytotoxic concentration.

Table 2: Na+/H+ Exchanger Inhibitory Activity of N-(aminoiminomethyl)-1H-indole-2-carboxamide Derivatives [2]

CompoundIn Vitro Na+/H+ Exchanger Inhibitory Activity
49 Strongest activity in the series

Note: Specific quantitative IC50 values were not provided in the abstract.

Experimental Protocols

PARP-1 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against the PARP-1 enzyme.

Methodology:

  • Reagents and Materials: Recombinant human PARP-1, activated DNA, NAD+, biotinylated-NAD+, streptavidin-coated plates, anti-PARP antibody, secondary antibody conjugated to a reporter enzyme (e.g., HRP), substrate for the reporter enzyme.

  • Procedure: a. Coat streptavidin-coated 96-well plates with biotinylated-NAD+. b. In a separate reaction plate, incubate recombinant human PARP-1 with activated DNA in the presence of varying concentrations of the test compound. c. Initiate the PARP-1 reaction by adding NAD+. d. Transfer the reaction mixture to the biotinylated-NAD+ coated plates. The poly(ADP-ribosyl)ated PARP-1 will bind to the plate. e. Wash the plates to remove unbound reagents. f. Add an anti-PARP antibody, followed by a secondary antibody-HRP conjugate. g. Add the HRP substrate and measure the resulting signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Acetylcholine Release Assay

Objective: To measure the effect of a test compound on the release of acetylcholine from cultured cells or synaptosomes.

Methodology:

  • Reagents and Materials: Cell line capable of acetylcholine synthesis and release (e.g., PC12 cells), cell culture medium, stimulation buffer (e.g., high potassium buffer), Amplex Red Acetylcholine/Acetylcholinesterase Assay Kit (or similar).[3]

  • Procedure: a. Culture the cells to an appropriate density in a multi-well plate. b. Pre-incubate the cells with the test compound at various concentrations. c. Stimulate acetylcholine release by replacing the medium with a stimulation buffer. d. Collect the supernatant containing the released acetylcholine. e. Quantify the acetylcholine concentration in the supernatant using a commercially available assay kit.[3][4] This typically involves the enzymatic conversion of acetylcholine to choline, which is then oxidized to produce a detectable signal (colorimetric or fluorometric).[5][4]

  • Data Analysis: Compare the amount of acetylcholine released in the presence of the test compound to that of a vehicle control to determine the percent enhancement of release.

Visualizations

Signaling Pathways and Experimental Workflows

PARP1_Inhibition_Pathway DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to NAD NAD+ NAD->PARP1 substrate DDR DNA Damage Repair Proteins PAR->DDR recruits Cell_Survival Cell Survival DDR->Cell_Survival Test_Compound Test Compound (e.g., Indole Derivative) Test_Compound->PARP1

Figure 1: Simplified signaling pathway of PARP-1 in DNA damage repair and the inhibitory action of a test compound.

Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Cellular Assay Compound_Prep Prepare Test Compound Dilutions Assay_Setup Set up Enzymatic or Cell-based Assay Compound_Prep->Assay_Setup Incubation Incubate with Biological Target Assay_Setup->Incubation Signal_Detection Detect Signal (e.g., Fluorescence) Incubation->Signal_Detection Data_Analysis Analyze Data and Determine IC50/EC50 Signal_Detection->Data_Analysis Functional_Readout Measure Functional Response Cell_Culture Culture Cells Compound_Treatment Treat Cells with Test Compound Cell_Culture->Compound_Treatment Compound_Treatment->Functional_Readout

Figure 2: General experimental workflow for in vitro and cellular pharmacological assays.

NHE_Inhibition cluster_0 Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space NHE Na+/H+ Exchanger (NHE) Na_in Na+ NHE->Na_in Influx H_out H+ NHE->H_out Efflux Na_out Na+ Na_out->NHE H_in H+ H_in->NHE Test_Compound Test Compound (Indole Derivative) Test_Compound->NHE inhibits

Figure 3: Mechanism of Na+/H+ exchanger inhibition by a test compound.

References

In Vitro Biological Activity of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature and databases yielded no specific data regarding the in vitro biological activity of the compound 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide. The following guide is therefore based on the activities of structurally related indole carboxamide derivatives to provide a prospective analysis for researchers, scientists, and drug development professionals.

Introduction

The indole carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Compounds incorporating this moiety have demonstrated a wide range of in vitro activities, including kinase inhibition and ion channel modulation. This technical guide will explore the potential biological activities of the title compound by examining the established activities of similar molecules.

Potential Biological Activities of Indole Carboxamide Derivatives

Based on the current scientific literature, indole carboxamide derivatives have been reported to exhibit several key biological activities. These are summarized below.

Kinase Inhibition

Indole-based molecules have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Aberrant kinase activity is a hallmark of many diseases, including cancer.

Table 1: Inhibitory Activity of Representative Indole Derivatives against Various Kinases

Compound ClassTarget Kinase(s)IC50 (nM)Reference Compound
Indole-2-carboxamidesEGFR89 - 137Erlotinib (IC50 = 80 nM)
CDK211 - 34Dinaciclib
9H-pyrimido[4,5-b]indolesRET~1Pz-1
TrkA< 1Pz-1

Note: The data presented is for structurally related but distinct molecules and should be considered for contextual purposes only.

Ion Channel Modulation

Certain indole carboxamides have been shown to modulate the activity of transient receptor potential (TRP) channels, which are involved in sensory perception, including pain and inflammation.

Table 2: Modulatory Activity of Representative Indole-2-Carboxamides on TRPV1

CompoundActivityEC50 / IC50
Indole-2-carboxamide seriesAgonistVaries
DesensitizationVaries

Note: Specific quantitative data for a broad series is highly variable and dependent on the specific substitutions on the indole carboxamide core.

Experimental Protocols

Detailed methodologies for key experiments cited for related compounds are provided below. These protocols can serve as a starting point for the in vitro evaluation of novel indole carboxamide derivatives.

EGFR/CDK2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Workflow:

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis prep Prepare assay buffer, kinase, substrate, ATP, and test compound dilutions incubate Incubate kinase, substrate, and compound prep->incubate Transfer reagents to assay plate initiate Initiate reaction with ATP incubate->initiate run_reaction Allow reaction to proceed at specified temperature and time initiate->run_reaction stop_reaction Stop reaction run_reaction->stop_reaction detect Detect phosphorylation (e.g., luminescence-based assay) stop_reaction->detect analyze Calculate percent inhibition and determine IC50 values detect->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Reagents: Recombinant human EGFR or CDK2 enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound.

  • Assay Procedure: The kinase, substrate, and varying concentrations of the test compound are pre-incubated in an assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped.

  • The amount of phosphorylated substrate is quantified, often using a luminescence-based method where light output is proportional to the amount of ATP remaining in the well (and thus inversely proportional to kinase activity).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.[1]

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition and Analysis seed_cells Seed cancer cell lines in 96-well plates adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with various concentrations of the test compound adhere->treat incubate Incubate for a specified period (e.g., 72 hours) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at a specific wavelength solubilize->read_absorbance calculate_viability Calculate percent cell viability and determine IC50 read_absorbance->calculate_viability

Caption: Workflow for a cellular proliferation (MTT) assay.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with the test compound at various concentrations.

  • Incubation: The plates are incubated for a period, typically 72 hours, to allow the compound to affect cell proliferation.

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a plate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]

Potential Signaling Pathways

Based on the activities of related compounds, the title compound could potentially modulate signaling pathways regulated by TrkA and EGFR.

TrkA Signaling Pathway

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, upon binding to its ligand, Nerve Growth Factor (NGF), initiates downstream signaling cascades involved in neuronal survival and differentiation. Aberrant TrkA signaling is implicated in some cancers.

cluster_0 Receptor Activation cluster_1 Downstream Signaling cluster_2 Cellular Response cluster_3 Inhibition NGF NGF TrkA TrkA Receptor NGF->TrkA Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TrkA->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway TrkA->PI3K_AKT response Cell Survival, Proliferation, Differentiation RAS_RAF_MEK_ERK->response PI3K_AKT->response inhibitor Potential Inhibitor inhibitor->TrkA

Caption: Simplified TrkA signaling pathway and point of potential inhibition.

Conclusion

While no direct experimental data is currently available for 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide, the analysis of structurally related indole carboxamide derivatives suggests potential for in vitro biological activity as a kinase inhibitor or ion channel modulator. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for initiating the investigation of this novel compound. Further empirical studies are necessary to elucidate its specific biological profile.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of potential therapeutic targets for the compound 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide. As no direct experimental data for this specific molecule is publicly available, this guide is based on the analysis of structurally related compounds containing the indole-4-carboxamide and dihydropyridinone scaffolds. The information presented herein is intended for research and drug development purposes and should be interpreted as a scientifically grounded hypothesis to guide future investigations.

Introduction

The compound 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide possesses a unique chemical architecture combining a substituted indole-4-carboxamide core with a dihydropyridinone moiety. Analysis of existing literature on compounds with similar structural features suggests several potential therapeutic avenues. This document outlines these potential targets, the associated signaling pathways, and detailed experimental protocols to facilitate further research and drug development efforts.

Potential Therapeutic Targets

Based on the core structural motifs of the query compound, the following therapeutic targets are proposed:

  • Tryptophan Biosynthesis Pathway in Mycobacterium tuberculosis : The indole-4-carboxamide scaffold suggests potential as an anti-tubercular agent.

  • Mycobacterial Membrane Protein Large 3 (MmpL3) : Another key target in Mycobacterium tuberculosis for which indole-carboxamides have shown inhibitory activity.

  • Aryl Hydrocarbon Receptor (AHR) : Carboxamide derivatives are known to modulate the activity of this receptor, which is implicated in inflammatory diseases.

  • Cyclooxygenases (COX-1 and COX-2) : The anti-inflammatory potential of the compound may also be mediated through the inhibition of COX enzymes.

  • Histone Acetyltransferases (HATs) : Certain indole derivatives have been investigated as inhibitors of these epigenetic modulators.

Data Presentation: Quantitative Data for Structurally Related Compounds

The following tables summarize quantitative data for compounds structurally related to 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide, providing a reference for potential activity.

Table 1: Anti-mycobacterial Activity of Indole-2-carboxamides

Compound ClassTargetAssayPotency (MIC/IC50)Reference
N-rimantadine indoleamidesMmpL3Whole-cell M. tuberculosis growth inhibitionMIC = 0.32 μM[1]
Indole-2-carboxamidesMmpL3In vitro MmpL3 inhibitionIC50 values in the low micromolar range[2]
Indole-4-carboxamidesTryptophan BiosynthesisWhole-cell M. tuberculosis growth inhibitionPotent antitubercular activity[3]

Table 2: Modulation of Aryl Hydrocarbon Receptor (AHR) by Carboxamide Derivatives

Compound ClassAssayPotency (EC50)Reference
Carboxamide derivativesAHR-mediated reporter gene expressionLow nanomolar range[4]
Indirubin (endogenous AHR agonist)Yeast reporter system0.2 nM[4]
TCDD (potent AHR agonist)Mammalian cell-based assaysVaries by system, typically pM to nM range[4]

Table 3: Inhibition of Cyclooxygenases (COX) by Indole Derivatives

Compound ClassTargetPotency (IC50)Reference
Indole derivativesCOX-14.65 ± 0.22 mM to 7.34 ± 0.28 mM[5]
Indole derivativesCOX-21.96 ± 0.09 mM[5]
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesCOX-1 / COX-2Similar to meloxicam[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the investigation of the potential therapeutic targets of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide.

Tryptophan Synthase Inhibition Assay

This protocol is designed to determine if the compound or its metabolites can inhibit the tryptophan synthase enzyme in Mycobacterium tuberculosis.

  • Prodrug Activation: Pre-incubate the test compound with a suitable amidase to hydrolyze the carboxamide and release the potential active metabolite (e.g., 4-aminoindole).

  • Enzyme Preparation: Use purified recombinant M. tuberculosis tryptophan synthase (TrpAB).

  • Assay Reaction:

    • Prepare a reaction mixture containing the activated compound at various concentrations, indole, and L-serine in a suitable buffer (e.g., potassium phosphate buffer, pH 7.8).

    • Initiate the reaction by adding the TrpAB enzyme.

    • Incubate at 37°C for a defined period.

  • Detection:

    • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

    • Measure the amount of tryptophan produced using a colorimetric method, such as the acidic ninhydrin reaction, or by HPLC.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

MmpL3 Inhibition Screening Assay

This assay assesses the ability of the compound to inhibit the MmpL3 transporter, which is crucial for mycobacterial cell wall synthesis.

  • Bacterial Strain: Use a reporter strain of Mycobacterium smegmatis or M. tuberculosis that expresses a fluorescent protein or luciferase under the control of a promoter sensitive to cell wall stress (e.g., the iniBAC promoter).

  • Compound Treatment:

    • Culture the reporter strain to mid-log phase.

    • Add the test compound at various concentrations to the bacterial culture in a 96-well plate format.

  • Incubation: Incubate the plates at 37°C for a period sufficient to induce reporter gene expression (typically 24-48 hours).

  • Reporter Gene Measurement: Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis: Determine the EC50 value, the concentration at which the compound induces a half-maximal reporter signal.

  • Confirmation of Direct Inhibition: To confirm direct binding to MmpL3, techniques like biolayer interferometry or surface plasmon resonance with purified MmpL3 protein can be employed.[7][8]

Aryl Hydrocarbon Receptor (AHR) Activation Assay

This cell-based reporter gene assay determines if the compound can activate the AHR signaling pathway.

  • Cell Line: Use a human cell line (e.g., HepG2) stably transfected with a plasmid containing a luciferase reporter gene driven by a dioxin-responsive element (DRE).

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with the test compound at various concentrations for 24 hours. Include a known AHR agonist (e.g., TCDD) as a positive control.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the EC50 value from the dose-response curve of luciferase activity.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This in vitro assay measures the compound's ability to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Source: Use purified human recombinant COX-1 and COX-2 enzymes.

  • Assay Procedure:

    • Pre-incubate the enzyme with the test compound at various concentrations in a suitable buffer.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate for a specific time at 37°C.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Histone Acetyltransferase (HAT) Inhibition Assay

This assay evaluates the inhibitory effect of the compound on HAT activity.

  • Enzyme and Substrates: Use a recombinant human HAT enzyme (e.g., p300/CBP) and a histone H3 or H4 peptide as the substrate, along with acetyl-CoA.

  • Assay Principle: The assay measures the transfer of acetyl groups from acetyl-CoA to the histone peptide. The byproduct, Coenzyme A (CoA-SH), is then detected.

  • Procedure:

    • Incubate the HAT enzyme with the test compound.

    • Add the histone peptide and acetyl-CoA to start the reaction.

    • After incubation, add a developer that reacts with CoA-SH to produce a fluorescent or colorimetric signal.

  • Detection: Measure the signal using a fluorometer or spectrophotometer.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Tryptophan_Biosynthesis_Inhibition Compound Indole-4-carboxamide Prodrug Amidase Mycobacterial Amidase Compound->Amidase Hydrolysis ActiveMetabolite 4-Aminoindole (Active Metabolite) Amidase->ActiveMetabolite ActiveMetabolite->Inhibition TrpSynthase Tryptophan Synthase (TrpAB) Tryptophan Tryptophan TrpSynthase->Tryptophan Biosynthesis Inhibition->TrpSynthase

Caption: Inhibition of Tryptophan Biosynthesis Pathway.

MmpL3_Inhibition_Workflow cluster_workflow MmpL3 Inhibition Assay Workflow Start Culture M. tb Reporter Strain AddCompound Add Test Compound (Varying Concentrations) Start->AddCompound Incubate Incubate at 37°C AddCompound->Incubate MeasureSignal Measure Reporter Signal (Fluorescence/Luminescence) Incubate->MeasureSignal Analyze Calculate EC50 MeasureSignal->Analyze

Caption: MmpL3 Inhibition Experimental Workflow.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90 Complex AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocation & Dimerization Ligand Carboxamide Derivative Ligand->AHR_complex Binding DRE Dioxin-Responsive Element (DRE) AHR_ARNT->DRE Binding Gene_Expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Transcription

Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

COX_Inhibition_Logic ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Compound Indole/Pyridine Derivative Compound->COX Inhibition

Caption: Logic of Cyclooxygenase (COX) Inhibition.

Conclusion

The unique structural features of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide suggest a range of plausible therapeutic targets. The indole-4-carboxamide moiety points towards potential anti-tubercular activity through the inhibition of tryptophan biosynthesis or the MmpL3 transporter. The broader carboxamide and pyridine-like structures suggest possible modulation of the Aryl Hydrocarbon Receptor and Cyclooxygenase enzymes, indicating potential applications in inflammatory conditions. The experimental protocols and visualizations provided in this guide offer a robust framework for initiating a comprehensive investigation into the pharmacological profile of this compound. Further research is warranted to validate these hypotheses and elucidate the precise mechanism of action.

References

Structure-activity relationship of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and patent databases do not contain specific structure-activity relationship (SAR) studies for 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide. This guide, therefore, synthesizes information from research on structurally related indole carboxamide series to provide a foundational understanding and a hypothetical framework for researchers, scientists, and drug development professionals. The insights presented are inferred from analogous compounds and should be considered as a starting point for dedicated investigation.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the indole ring, particularly with a carboxamide moiety, has yielded compounds with a wide array of biological activities. This document explores the potential structure-activity relationships of 6-cyano-1H-indole-4-carboxamide analogs, with a specific focus on N-pyridinylmethyl substituents, by examining SAR trends from related compound classes.

Core Structural Fragments and Potential SAR Insights

The target molecule can be deconstructed into three key fragments: the 6-cyano-1H-indole-4-carboxamide core, the 1-(1-ethylpropyl) substituent, and the N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl] group. The following sections discuss the potential SAR implications of modifications to each of these fragments, based on studies of analogous compounds.

The 6-Cyano-1H-Indole-4-Carboxamide Core

Research into indole-2-carboxamides as antitubercular agents has shown that substitutions on the indole ring significantly impact activity and metabolic stability. Specifically, the introduction of electron-withdrawing groups such as chloro, fluoro, or cyano at the 4- and 6-positions has been found to enhance metabolic stability[1]. This suggests that the 6-cyano group in the target scaffold may contribute favorably to the pharmacokinetic profile of the molecule.

Furthermore, studies on indole-4-carboxamides have revealed a potential mechanism of action against Mycobacterium tuberculosis. These compounds can act as prodrugs, which are hydrolyzed by a bacterial amidase to release 4-aminoindole. This metabolite is then incorporated into the tryptophan biosynthesis pathway, leading to the formation of an inhibitory 4-aminotryptophan antimetabolite[2][3][4]. This mode of action highlights the critical role of the indole-4-carboxamide moiety and suggests a potential biological target for this class of compounds.

The 1-(1-ethylpropyl) Substituent

The nature of the substituent at the N1 position of the indole ring is crucial for modulating potency and selectivity for various biological targets. While specific data on a 1-(1-ethylpropyl) group is unavailable for this scaffold, in other series of indole derivatives, variation of the N1-alkyl substituent has been shown to influence binding affinity to receptors and enzymes. The size and lipophilicity of this group can affect the overall physicochemical properties of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl] Group

The substituent on the carboxamide nitrogen plays a pivotal role in defining the biological activity. Studies on N-pyridinylmethyl-indole-2- and -3-carboxamides have identified these compounds as potential anti-inflammatory agents[5]. In one study, an N-(4,6-dimethylpyridin-2-yl) substituent on an indole-2-carboxamide demonstrated significant inhibitory effects in a carrageenan-induced rat paw edema model[5]. This indicates that the dimethyl-substituted pyridinyl moiety can be a key pharmacophoric element. The specific 1,2-dihydro-2-oxo-pyridine (pyridone) structure in the user's compound of interest presents a different electronic and steric profile that would require dedicated investigation.

Hypothetical Quantitative Data Presentation

In the absence of specific experimental data, the following table is a template for how quantitative SAR data for this compound class could be structured.

Compound IDR1 (Indole N1)R2 (Indole C6)Amide SubstituentBiological Activity (IC50, µM)
Target 1-ethylpropylCN(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl-
Analog 1.1HCN(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl-
Analog 1.2MethylCN(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl-
Analog 2.11-ethylpropylH(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl-
Analog 2.21-ethylpropylCl(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl-
Analog 3.11-ethylpropylCN(pyridin-3-yl)methyl-
Analog 3.21-ethylpropylCN(4,6-dimethylpyridin-2-yl)-

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of the target compound and its analogs would need to be developed. Below are generalized methodologies based on the synthesis of related compounds.

General Synthetic Scheme for 6-Cyano-1H-indole-4-carboxamide Analogs

A plausible synthetic route would involve the preparation of a 6-cyano-1H-indole-4-carboxylic acid intermediate, followed by amide coupling with the appropriate amine.

Step 1: Synthesis of 6-Cyano-1H-indole-4-carboxylic Acid This could potentially be achieved from a suitably protected 4-bromo-6-cyanoindole via lithium-halogen exchange followed by carboxylation with carbon dioxide, or through a multi-step process starting from a substituted aniline.

Step 2: N-Alkylation of the Indole Core The synthesized indole-4-carboxylic acid ester can be alkylated at the N1 position using an appropriate alkyl halide (e.g., 3-bromopentane for the 1-ethylpropyl group) in the presence of a base such as sodium hydride in an inert solvent like DMF.

Step 3: Amide Coupling The N-alkylated indole-4-carboxylic acid would be activated using a standard coupling reagent (e.g., HATU, HOBt/EDC) and then reacted with the desired amine, in this case, 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one, to yield the final product.

Step 4: Synthesis of 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one This amine intermediate could be synthesized from 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile via reduction of the cyano group.

Biological Assays

Based on the activities of related compounds, a screening cascade could include:

  • Antitubercular Activity Assay: Determination of the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv using a microplate-based assay with a viability indicator like resazurin.

  • Anti-inflammatory Activity Assay: In vitro assays to measure the inhibition of inflammatory mediators (e.g., COX-1/COX-2) or in vivo models such as the carrageenan-induced rat paw edema test[5].

  • Cytotoxicity Assay: Evaluation of cytotoxicity against a mammalian cell line (e.g., Vero, HepG2) to determine the selectivity index.

  • Mechanism of Action Studies: For compounds with antitubercular activity, further studies could investigate the inhibition of tryptophan biosynthesis.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential mechanism of action based on the available literature for related compounds.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis cluster_moa Mechanism of Action s1 Synthesis of Indole Core s3 Amide Coupling s1->s3 s2 Synthesis of Amine Side Chain s2->s3 b1 Primary Screening (e.g., Antitubercular MIC) s3->b1 b2 Secondary Screening (e.g., Anti-inflammatory Assay) s3->b2 b3 Cytotoxicity Assay b1->b3 b2->b3 sar Structure-Activity Relationship Analysis b3->sar sar->s1 Design new analogs moa Mechanism of Action Studies sar->moa For active compounds

Hypothetical Experimental Workflow for SAR Studies.

mechanism_of_action compound Indole-4-carboxamide Prodrug amidase Bacterial Amidase compound->amidase Hydrolysis metabolite 4-Aminoindole (Active Metabolite) amidase->metabolite trp_synthase Tryptophan Synthase metabolite->trp_synthase Incorporation antimetabolite 4-Aminotryptophan (Antimetabolite) trp_synthase->antimetabolite inhibition Inhibition of Protein Synthesis antimetabolite->inhibition

Potential Mechanism of Action via Tryptophan Biosynthesis Inhibition.

Conclusion

While a detailed structure-activity relationship for 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide and its analogs is not currently documented in public literature, analysis of related indole carboxamide series provides a valuable starting point for research. The 6-cyano group on the indole core may enhance metabolic stability, and the indole-4-carboxamide moiety suggests a potential antitubercular mechanism of action through the inhibition of tryptophan biosynthesis. The N-pyridinylmethyl substituent is a known pharmacophore in anti-inflammatory agents. Future research should focus on the synthesis of a focused library of analogs to systematically probe the SAR of this promising scaffold and validate these hypotheses.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Indole-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a cornerstone in medicinal chemistry, continues to yield novel therapeutic candidates. Among its varied isomeric forms, the indole-4-carboxamide scaffold has emerged as a promising framework for the development of new drugs, particularly in the realm of infectious diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel indole-4-carboxamide derivatives, with a focus on their potential as antimicrobial and anticancer agents.

Synthesis of the Indole-4-Carboxamide Core

The construction of indole-4-carboxamide derivatives typically begins with the synthesis of the core intermediate, indole-4-carboxylic acid. Various synthetic routes are available for this precursor, often involving multi-step sequences. Once obtained, the carboxylic acid is activated and coupled with a diverse range of amine-containing fragments to generate a library of novel carboxamide derivatives.

General Experimental Protocol: Amide Coupling

A prevalent method for the synthesis of indole-4-carboxamides is the amide coupling reaction between indole-4-carboxylic acid and a selected amine, facilitated by a coupling agent.

Materials:

  • Indole-4-carboxylic acid

  • Desired amine (e.g., aniline, benzylamine, etc.)

  • Coupling agent (e.g., EDC·HCl, HATU, or DCC)

  • Base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Indole-4-carboxylic acid is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The coupling agent and base are added to the solution, and the mixture is stirred at room temperature for a specified time to activate the carboxylic acid.

  • The desired amine is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated as required, and its progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

  • The organic layer is dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the pure indole-4-carboxamide derivative.

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction Process cluster_end Outcome Indole4COOH Indole-4-Carboxylic Acid Activation Activation of Carboxylic Acid Indole4COOH->Activation Amine Amine (R-NH2) Coupling Amide Bond Formation Amine->Coupling CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Product Indole-4-Carboxamide Derivative Coupling->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

General Synthetic Workflow for Indole-4-Carboxamides.

Biological Activity and Data Presentation

Indole carboxamide derivatives have demonstrated a wide spectrum of biological activities. While the 4-carboxamide isomer has been notably investigated for its antitubercular properties, other isomers have shown promise as anticancer, anti-inflammatory, and antiviral agents. The quantitative data for these activities are crucial for structure-activity relationship (SAR) studies and lead optimization.

Antitubercular Activity

Recent studies have identified indole-4-carboxamides as potent inhibitors of Mycobacterium tuberculosis (Mtb). The mechanism of action involves the hydrolysis of the carboxamide by a mycobacterial amidase to release 4-aminoindole, which then acts as a tryptophan antimetabolite, disrupting the essential tryptophan biosynthesis pathway.[1][2]

Compound IDModificationTarget OrganismMIC (µg/mL)Reference
Indole-2-carboxamide Analog 1 4,6-dimethyl, N-cyclooctylM. tuberculosis0.0039 - 0.625[3]
Indole-2-carboxamide Analog 2 4,6-dimethyl, N-cycloheptylM. tuberculosis0.0039 - 0.625[3]
Indole-2-carboxamide Analog 3 N-(1-adamantyl)M. tuberculosis H37Rv0.68[4]
Indole-2-carboxamide Analog 4 N-rimantadine-4,6-dimethylM. tuberculosis H37Rv0.88[4]

Note: The data presented is for indole-2-carboxamide analogs, highlighting the potential of the broader indole carboxamide class as antitubercular agents. Specific MIC values for a wide range of novel indole-4-carboxamide derivatives are an active area of research.

Anticancer Activity

The anticancer potential of indole carboxamides has been explored against various cancer cell lines. The mechanism of action can vary, with some derivatives acting as inhibitors of key signaling kinases.

Compound IDAmide MoietyCell LineIC50 (µM)Reference
Indole-aryl amide 1 (4-aminophenyl)acetylMCF7 (Breast)0.81[5]
Indole-aryl amide 2 (4-aminophenyl)acetylPC3 (Prostate)2.13[5]
Indole-aryl amide 3 4-(aminomethyl)anilineHT29 (Colon)0.96[5]
Thiazolyl-indole-2-carboxamide 1 4-(dimethylamino)benzylidene hydrazinylMCF-7 (Breast)6.10[6]
Thiazolyl-indole-2-carboxamide 2 4-(dimethylamino)benzylidene hydrazinyl (5-methoxyindole)MCF-7 (Breast)6.49[6]

Note: The data presented is for various indole carboxamide derivatives to illustrate the anticancer potential of this compound class. Extensive screening of novel indole-4-carboxamide derivatives is required to fully elucidate their anticancer efficacy.

Experimental Protocols for Biological Assays

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining the MIC.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., M. tuberculosis H37Rv)

  • Appropriate broth medium (e.g., Middlebrook 7H9)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., isoniazid)

  • Resazurin dye (for viability indication)

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in the broth medium directly in the 96-well plates.

  • A standardized inoculum of the bacterial culture is added to each well.

  • Control wells are included: a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • The plates are incubated at 37°C for a specified period (e.g., 7-14 days for Mtb).

  • After incubation, a viability indicator such as resazurin is added to each well. A color change (e.g., from blue to pink) indicates bacterial growth.

  • The MIC is determined as the lowest concentration of the compound at which no color change is observed, indicating the inhibition of bacterial growth.

Protocol for MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).

  • Following the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by novel compounds is critical for drug development. Indole-4-carboxamides have been shown to interfere with essential metabolic pathways in bacteria, while other indole derivatives are known to interact with key signaling cascades in human cells.

Inhibition of Tryptophan Biosynthesis in M. tuberculosis

Indole-4-carboxamides act as pro-drugs that are activated by a mycobacterial amidase. The resulting 4-aminoindole is a tryptophan antimetabolite that disrupts the tryptophan biosynthesis pathway, which is essential for the survival of Mtb within the host.[1][2]

G cluster_drug Drug Action cluster_pathway M. tuberculosis Tryptophan Biosynthesis Pathway Indole4Carboxamide Indole-4-Carboxamide (Prodrug) Amidase Amidase (Mtb enzyme) Indole4Carboxamide->Amidase Aminoindole 4-Aminoindole (Active Metabolite) TrpB TrpB Aminoindole->TrpB Inhibition Chorismate Chorismate TrpE TrpE Chorismate->TrpE Anthranilate Anthranilate TrpD TrpD Anthranilate->TrpD PRPP PRPP TrpC TrpC PRPP->TrpC CDRP CDRP TrpF TrpF CDRP->TrpF IGP Indole-3-glycerol phosphate TrpA TrpA IGP->TrpA Tryptophan Tryptophan Tryptophan->TrpB TrpE->Anthranilate TrpD->PRPP TrpC->CDRP TrpF->IGP TrpA->Tryptophan Amidase->Aminoindole Hydrolysis

Inhibition of Tryptophan Biosynthesis by Indole-4-Carboxamides.
Representative MAPK/ERK Signaling Pathway

While specific data for indole-4-carboxamides is emerging, other indole derivatives are known to modulate key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer. This pathway is a potential target for novel anticancer indole-4-carboxamide derivatives.

G cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras p1 P Ras->p1 Raf Raf p2 P Raf->p2 MEK MEK p3 P MEK->p3 ERK ERK p4 P ERK->p4 TF Transcription Factors GeneExpression Gene Expression (Proliferation, Survival) TF->GeneExpression p1->Raf p2->MEK p3->ERK p4->TF

Overview of the MAPK/ERK Signaling Pathway.

Conclusion and Future Directions

Novel indole-4-carboxamide derivatives represent a promising class of compounds with significant therapeutic potential, particularly as antitubercular agents. The clear mechanism of action involving the disruption of the tryptophan biosynthesis pathway provides a solid foundation for rational drug design and optimization. While the exploration of their anticancer and other therapeutic activities is still in its early stages, the versatility of the indole scaffold suggests that further derivatization and screening will likely yield potent and selective drug candidates. Future research should focus on expanding the library of indole-4-carboxamide derivatives, conducting comprehensive SAR studies, and elucidating their mechanisms of action in various disease models.

References

Methodological & Application

Application Notes and Protocols for 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide (GSK046)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide, also known as GSK046 or iBET-BD2, is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This family, comprising BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[2] GSK046 exhibits immunomodulatory activity by selectively targeting the BD2 domain, offering a more targeted approach compared to pan-BET inhibitors.[1] These application notes provide detailed protocols for key in vitro assays to characterize the activity of GSK046.

Data Presentation

Biochemical Activity of GSK046
TargetAssay TypeIC50 (nM)Reference
BRD2 BD2TR-FRET264[1]
BRD3 BD2TR-FRET98[1]
BRD4 BD2TR-FRET49[1]
BRDT BD2TR-FRET214[1]
Cellular Activity of GSK046
Cell TypeAssayEndpointpIC50IC50 (nM)Reference
Human PBMCsLPS-stimulated Cytokine ReleaseMCP-1 Production7.532
Human B and T cell co-culturePro-inflammatory Cytokine ProductionInhibition of Th17 cytokines--[1]
Human primary CD4+ T cellsCytokine ProductionInhibition of IFNγ, IL-17A, IL-22--[1]
PMA-stimulated MacrophagesMacrophage ActivationImpairment of activation--[1]

Signaling Pathway

GSK046, as a selective BET-BD2 inhibitor, modulates inflammatory responses primarily through the inhibition of the NF-κB signaling pathway. BET proteins, particularly BRD4, are known to associate with acetylated histones at enhancer and promoter regions of pro-inflammatory genes, facilitating their transcription. By binding to the BD2 domain, GSK046 displaces BET proteins from chromatin, leading to a downregulation of key inflammatory mediators.

BET_Inhibition_Pathway cluster_stimulation Inflammatory Stimulus (e.g., LPS) cluster_cell Cell LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_activation NF-κB Activation TLR4->NFkB_activation activates NFkB_translocation NF-κB Translocation to Nucleus NFkB_activation->NFkB_translocation Gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_transcription promotes BET_proteins BET Proteins (BRD2/3/4) BET_proteins->Gene_transcription co-activates GSK046 GSK046 GSK046->BET_proteins inhibits BD2 Cytokines Cytokine Production (e.g., MCP-1, IL-6) Gene_transcription->Cytokines TR_FRET_Workflow prep Prepare Assay Buffer and Reagents dispense_compound Dispense GSK046 Serial Dilutions prep->dispense_compound add_brd4 Add BRD4-BD2 Protein dispense_compound->add_brd4 add_ligand Add Biotinylated Ligand and Detection Reagents add_brd4->add_ligand incubate Incubate at Room Temperature add_ligand->incubate read Read TR-FRET Signal incubate->read analyze Analyze Data and Calculate IC50 read->analyze PBMC_Workflow isolate_pbmcs Isolate PBMCs from Whole Blood plate_cells Plate PBMCs in 96-well Plates isolate_pbmcs->plate_cells add_compound Add GSK046 Serial Dilutions plate_cells->add_compound pre_incubate Pre-incubate add_compound->pre_incubate stimulate Stimulate with LPS pre_incubate->stimulate incubate Incubate for 24 Hours stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure MCP-1 by ELISA collect_supernatant->elisa analyze Analyze Data and Calculate IC50 elisa->analyze Macrophage_Workflow plate_thp1 Plate THP-1 Monocytes differentiate Differentiate with PMA (48h) plate_thp1->differentiate rest Rest Cells (24h) differentiate->rest add_compound Add GSK046 rest->add_compound stimulate Stimulate (e.g., with LPS) add_compound->stimulate incubate Incubate (24h) stimulate->incubate measure_activation Measure Activation Markers (e.g., Cytokines, Surface Markers) incubate->measure_activation analyze Analyze Data measure_activation->analyze Hepatocyte_Workflow thaw_hepatocytes Thaw Cryopreserved Hepatocytes plate_hepatocytes Plate Hepatocytes thaw_hepatocytes->plate_hepatocytes add_compound Add GSK046 plate_hepatocytes->add_compound incubate Incubate and Collect Samples at Time Points add_compound->incubate stop_reaction Stop Reaction (e.g., with Acetonitrile) incubate->stop_reaction analyze_lcms Analyze Remaining Compound by LC-MS/MS stop_reaction->analyze_lcms calculate_stability Calculate Metabolic Stability (t1/2) analyze_lcms->calculate_stability

References

Cell-based assays for 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK0660 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), with a reported IC50 of 155 nM.[1][2][3] It displays high selectivity for PPARβ/δ over other PPAR subtypes (PPARα and PPARγ), where its IC50 values are greater than 10 µM.[1][2] Beyond its antagonist activity, GSK0660 also exhibits inverse agonist properties, meaning it can reduce the basal activity of the PPARβ/δ receptor.[1][4]

PPARβ/δ is a nuclear receptor and transcription factor that plays a crucial role in regulating lipid metabolism, inflammation, and cellular proliferation and differentiation.[5] Its dysregulation has been implicated in various diseases, including metabolic disorders and cancer. GSK0660 serves as a valuable chemical tool for investigating the physiological and pathological roles of PPARβ/δ.

These application notes provide detailed protocols for a selection of cell-based assays to characterize the activity of GSK0660 and similar compounds targeting the PPARβ/δ signaling pathway.

Data Summary

The following table summarizes the key quantitative data for GSK0660 based on published literature.

ParameterValueCell Line/SystemReference
IC50 (PPARβ/δ binding) 155 nMIn vitro binding assay[2]
IC50 (PPARβ/δ antagonism) 300 nMCell-based reporter assay[2]
IC50 (PPARα) > 10 µMIn vitro binding assay[1][2]
IC50 (PPARγ) ≥ 10 µMIn vitro binding assay[1][2]

Signaling Pathway

The diagram below illustrates the general mechanism of action for GSK0660 as a PPARβ/δ antagonist.

PPAR_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PPAR PPARβ/δ RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to DNA TargetGene Target Gene (e.g., CPT1a, ANGPTL4) PPRE->TargetGene Regulates Transcription mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Agonist PPARβ/δ Agonist (e.g., GW0742) Agonist->PPAR Activates GSK0660 GSK0660 GSK0660->PPAR Inhibits

Caption: GSK0660 inhibits PPARβ/δ signaling.

Experimental Protocols

PPARβ/δ Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of PPARβ/δ in response to a known agonist.

Materials:

  • HEK293T cells (or other suitable host cell line)

  • PPARβ/δ expression vector

  • RXR expression vector

  • PPRE-driven luciferase reporter vector

  • Control vector (e.g., β-galactosidase)

  • Transfection reagent

  • DMEM with 10% FBS

  • Opti-MEM

  • PPARβ/δ agonist (e.g., GW0742)

  • GSK0660

  • Luciferase Assay System

  • 96-well white, clear-bottom plates

Protocol:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells/well in DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Transfection:

    • For each well, prepare a DNA mix in Opti-MEM containing the PPARβ/δ expression vector, RXR expression vector, PPRE-luciferase reporter, and control vector.

    • Add transfection reagent to the DNA mix, incubate as per the manufacturer's instructions to form complexes.

    • Add the transfection complexes to the cells.

  • Compound Treatment: After 24 hours, replace the medium with fresh DMEM containing a fixed, sub-maximal concentration of a PPARβ/δ agonist (e.g., EC50 concentration of GW0742) and varying concentrations of GSK0660. Include appropriate vehicle controls.

  • Incubation: Incubate for an additional 24 hours.

  • Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the buffer provided in the luciferase assay kit.

    • Measure luciferase activity according to the manufacturer's protocol using a luminometer.

    • Measure the activity of the control reporter (e.g., β-galactosidase) to normalize for transfection efficiency.

Data Analysis: Calculate the percent inhibition of agonist-induced luciferase activity for each concentration of GSK0660. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Reporter_Assay_Workflow Seeding Seed HEK293T cells in 96-well plate Transfection Transfect with PPARβ/δ, RXR, PPRE-luciferase vectors Seeding->Transfection Treatment Treat with Agonist + GSK0660 Transfection->Treatment Incubation Incubate 24h Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Analysis Calculate % Inhibition and IC50 Luminometry->Analysis

Caption: Workflow for a PPARβ/δ reporter gene assay.

Target Gene Expression Analysis by qRT-PCR

This protocol determines the effect of GSK0660 on the expression of known PPARβ/δ target genes.

Materials:

  • Human retinal microvascular endothelial cells (HRMECs) or other relevant cell line (e.g., C2C12 myotubes)[2][4]

  • Appropriate cell culture medium

  • GSK0660

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., ANGPTL4, CPT1A) and a housekeeping gene (e.g., GAPDH)

  • 6-well plates

Protocol:

  • Cell Culture and Treatment:

    • Seed HRMECs in 6-well plates and grow to ~80% confluency.[2]

    • Serum-starve the cells for 12 hours if required by the specific experimental design.[2]

    • Treat the cells with varying concentrations of GSK0660 (e.g., 0.01, 0.1, 1.0 µM) for a specified time (e.g., 6 hours).[2] Include a vehicle control (e.g., 0.1% DMSO).

  • RNA Extraction: Wash cells with cold PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the RNA to cDNA using a cDNA synthesis kit.

  • qPCR:

    • Set up qPCR reactions using the cDNA, primers for the target and housekeeping genes, and a qPCR master mix.

    • Run the qPCR on a real-time PCR system.

Data Analysis: Quantify the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the effect of GSK0660 on cell viability and proliferation.

Materials:

  • MC3T3-E1 cells (or other cell line of interest)[3]

  • Appropriate cell culture medium

  • GSK0660

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of GSK0660 concentrations for the desired duration (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Logical_Relationship cluster_assays Cell-Based Assays for GSK0660 cluster_readouts Primary Readouts Reporter Reporter Gene Assay Transcriptional_Activity Transcriptional Activity (IC50) Reporter->Transcriptional_Activity qRT_PCR qRT-PCR for Target Genes Gene_Expression mRNA Levels qRT_PCR->Gene_Expression Viability Cell Viability Assay (e.g., MTT) Cell_Health Cell Viability/% Proliferation Viability->Cell_Health ROS ROS Production Assay Oxidative_Stress Reactive Oxygen Species ROS->Oxidative_Stress

Caption: Relationship between assays and their readouts.

Measurement of Cellular Reactive Oxygen Species (ROS)

This assay measures the effect of GSK0660 on the production of intracellular ROS.

Materials:

  • SH-SY5Y cells (or other suitable cell line)[7]

  • Appropriate cell culture medium

  • 2',7'-dichlorofluorescein diacetate (DCFDA)[7]

  • GSK0660

  • Positive control for ROS induction (e.g., H2O2)[7]

  • Phenol red-free medium

  • Black, clear-bottom 96-well plates

Protocol:

  • Cell Culture and Treatment: Culture cells in 96-well plates and treat with GSK0660 as required for the experiment.

  • DCFDA Staining:

    • Wash the cells.

    • Incubate the cells with 10 µM DCFDA in the dark at 37°C for 30 minutes.[7]

  • Compound Treatment (Post-staining): Wash the cells with PBS and then treat with the test compounds (including a positive control like H2O2) in phenol red-free medium.[7]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for dichlorofluorescein (e.g., ~485 nm excitation and ~535 nm emission).

Data Analysis: Quantify the change in fluorescence intensity relative to the vehicle-treated control.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the primary literature for further details. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols for In Vivo Experimental Design with 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific biological activity and in vivo testing of "6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide" is limited. Therefore, these application notes and protocols are presented as a hypothetical case study based on its structural characteristics, which are suggestive of a kinase inhibitor. For the purpose of this document, the compound will be referred to as Cpd-X .

This document outlines a potential in vivo experimental design for Cpd-X, hypothesizing that it is a novel inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, a validated target in Acute Myeloid Leukemia (AML).

Hypothetical Target and Mechanism of Action

Cpd-X is hypothesized to be a potent and selective inhibitor of a constitutively active mutant form of FLT3, such as the internal tandem duplication (FLT3-ITD) mutation. The FLT3-ITD mutation leads to ligand-independent dimerization and activation of the receptor, driving downstream signaling pathways that promote proliferation and survival of leukemic cells. Cpd-X is proposed to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing autophosphorylation and subsequent activation of pro-survival pathways like PI3K/AKT and MAPK/ERK.

Signaling Pathway Diagram

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Cpd_X Cpd-X Cpd_X->FLT3 Inhibition

Caption: Hypothetical FLT3-ITD signaling pathway and the inhibitory action of Cpd-X.

In Vivo Experimental Workflow

A typical preclinical in vivo workflow for a novel kinase inhibitor like Cpd-X would involve a multi-stage process to evaluate its pharmacokinetic (PK), pharmacodynamic (PD), and anti-tumor efficacy.

Experimental Workflow Diagram

experimental_workflow cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_efficacy Efficacy pk_study Single Dose PK Study (Mice) pk_data Determine Cmax, Tmax, AUC, Half-life pk_study->pk_data pd_study Tumor-bearing Mice Study (Dose-Response) pk_data->pd_study Inform Dose Selection pd_data Measure p-FLT3 in Tumors (Western Blot/IHC) pd_study->pd_data efficacy_study Xenograft Efficacy Study (e.g., MV-4-11 AML model) pd_data->efficacy_study Confirm Target Engagement efficacy_data Tumor Growth Inhibition (TGI) Body Weight, Survival efficacy_study->efficacy_data end End efficacy_data->end start Start start->pk_study

Caption: Preclinical in vivo experimental workflow for Cpd-X.

Experimental Protocols

Murine Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of Cpd-X in mice after a single administration.

Materials:

  • Cpd-X

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • 6-8 week old male BALB/c mice

  • Dosing syringes and needles (oral gavage and intravenous)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Acclimatize mice for at least one week before the study.

  • Fast mice for 4 hours before dosing.

  • Divide mice into two groups: intravenous (IV) and oral (PO) administration (n=3-4 per time point).

  • For the IV group, administer Cpd-X at 2 mg/kg via tail vein injection.

  • For the PO group, administer Cpd-X at 10 mg/kg via oral gavage.

  • Collect blood samples (approximately 50 µL) via saphenous vein puncture at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Centrifuge blood samples at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of Cpd-X in plasma samples using a validated LC-MS/MS method.

  • Calculate PK parameters (Cmax, Tmax, AUC, half-life, and bioavailability) using appropriate software.

Hypothetical Pharmacokinetic Data

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.0831.0
AUC (0-inf) (ng*h/mL)28007000
Half-life (h)3.54.2
Bioavailability (%)-50%
Pharmacodynamic (PD) Study in a Tumor Xenograft Model

Objective: To assess the in vivo target engagement of Cpd-X by measuring the inhibition of FLT3 phosphorylation in a tumor xenograft model.

Materials:

  • MV-4-11 human AML cell line (FLT3-ITD positive)

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID)

  • Matrigel

  • Cpd-X and vehicle

  • Surgical tools for tumor excision

  • Protein extraction buffers and protease/phosphatase inhibitors

  • Western blotting or Immunohistochemistry (IHC) reagents

Protocol:

  • Culture MV-4-11 cells to the required number.

  • Subcutaneously implant 5 x 10^6 MV-4-11 cells mixed with Matrigel into the flank of each mouse.[1]

  • Monitor tumor growth until tumors reach an average volume of 200-300 mm³.

  • Randomize mice into treatment groups (n=3-4 per group): Vehicle, and Cpd-X at various doses (e.g., 10, 30, 100 mg/kg).

  • Administer a single oral dose of Cpd-X or vehicle.

  • At a predetermined time point post-dose (e.g., 4 hours, based on PK data), euthanize the mice.

  • Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.

  • Homogenize tumor tissue and extract proteins.

  • Measure the levels of phosphorylated FLT3 (p-FLT3) and total FLT3 using Western blot or IHC.

  • Quantify the inhibition of p-FLT3 relative to total FLT3 and compare across treatment groups.

Hypothetical Pharmacodynamic Data

Treatment Group (mg/kg)p-FLT3 Inhibition (%)
Vehicle0
1045
3085
10095
Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Cpd-X in a human AML xenograft model.

Materials:

  • MV-4-11 human AML cell line

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID)

  • Matrigel

  • Cpd-X and vehicle

  • Calipers for tumor measurement

  • Scale for body weight measurement

Protocol:

  • Establish MV-4-11 tumor xenografts as described in the PD study protocol.

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group): Vehicle, Cpd-X (e.g., 30 mg/kg and 100 mg/kg, once daily, PO).[1]

  • Record the initial tumor volume and body weight of each mouse.

  • Administer the assigned treatment daily for a specified duration (e.g., 21 days).

  • Measure tumor volume and body weight 2-3 times per week.[1]

  • Calculate tumor volume using the formula: (Length x Width²) / 2.[2]

  • Monitor mice for any signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., PD markers).

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Hypothetical Efficacy Data

Treatment Group (mg/kg, QD)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle1500 ± 250-+2
30450 ± 12070-1
100150 ± 5090-5

References

Application Note: Quantitative Analysis of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide in human plasma. The described protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for pharmacokinetic studies and drug monitoring.

Introduction

6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide is a novel small molecule with therapeutic potential. To support its development, a reliable and validated bioanalytical method is crucial for accurately measuring its concentration in biological matrices. This document outlines a specific LC-MS/MS method developed for this purpose.

Experimental Protocols

Materials and Reagents
  • Analyte: 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide (Reference Standard)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).

  • Reagents: Formic acid (FA).

  • Biological Matrix: Human plasma (K2EDTA).

Sample Preparation

A protein precipitation method is employed for sample extraction:

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% MeOH).

  • Vortex for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Instrument: A high-performance liquid chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-4.0 min: 20% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion > Product ion (hypothetical m/z: 431.2 > 218.1)

    • Internal Standard: Precursor ion > Product ion (hypothetical m/z: 436.2 > 223.1)

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

Data Presentation

The method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Calibration Curve Linearity

Concentration (ng/mL)Mean Response Ratio (Analyte/IS)% Accuracy
10.01298.5
50.058101.2
100.11599.8
500.592100.5
1001.18099.1
5005.950100.9
100011.920100.1
  • Correlation Coefficient (r²): 0.9995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ14.297.85.198.2
Low QC33.5101.54.3100.7
Mid QC752.899.23.699.8
High QC7502.1100.82.9101.1

LLOQ: Lower Limit of Quantification

Mandatory Visualization

The following diagram illustrates the experimental workflow for the LC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is protein_precip Protein Precipitation (200 µL ACN) add_is->protein_precip vortex Vortex & Centrifuge protein_precip->vortex supernatant Collect Supernatant (100 µL) vortex->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometry Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification results Final Concentration Results quantification->results

Caption: Experimental workflow for the LC-MS/MS quantification.

The following diagram illustrates the logical relationship of the validation parameters.

validation_parameters method_validation Method Validation linearity Linearity method_validation->linearity precision Precision method_validation->precision accuracy Accuracy method_validation->accuracy selectivity Selectivity method_validation->selectivity stability Stability method_validation->stability intra_day Intra-day precision->intra_day inter_day Inter-day precision->inter_day freeze_thaw Freeze-Thaw stability->freeze_thaw bench_top Bench-Top stability->bench_top auto_sampler Autosampler stability->auto_sampler

Caption: Key parameters for bioanalytical method validation.

Research on 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide in Cancer Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, there is currently no publicly available research on the application of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide in cancer cell lines. Consequently, detailed application notes, quantitative data, specific experimental protocols, and signaling pathway diagrams for this particular compound cannot be provided.

While information on the specific molecule of interest is not available, research into related chemical structures offers some context for its potential area of study. The compound's backbone consists of an indole carboxamide, a scaffold that has been the subject of extensive research in oncology.

General Insights from Related Indole Carboxamide Derivatives

Indole carboxamides are a class of compounds that have shown promise as potential anticancer agents.[1] The indole nucleus is a key structural feature in many biologically active molecules and approved drugs.[2] Research has demonstrated that various derivatives of indole carboxamides exhibit cytotoxic activity against a range of cancer cell lines.[1] For instance, some novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives have shown potent anti-tumor activity against lung, colon, and liver cancer cell lines.[3][4]

The general mechanism of action for different indole derivatives in cancer cells can vary widely and may include:

  • Induction of apoptosis (programmed cell death)

  • Inhibition of cell cycle progression

  • Disruption of key signaling pathways involved in tumor growth and survival

It is important to emphasize that these are general findings for the broader class of indole-containing compounds and do not specifically apply to 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide. Without dedicated studies on this specific molecule, its biological activity, efficacy, and mechanism of action in cancer cell lines remain unknown.

Future Research Directions

The absence of data highlights a gap in the current scientific literature. Future research on 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide would need to begin with fundamental in vitro studies. A hypothetical workflow for such initial research is outlined below.

G cluster_0 Initial In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Interpretation A Compound Synthesis and Purification C Select a Panel of Diverse Cancer Cell Lines A->C B Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) D Determine IC50 Values B->D C->B E Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) D->E F Cell Cycle Analysis (e.g., Flow Cytometry) D->F G Western Blotting for Key Signaling Proteins E->G F->G H Target Identification Studies G->H I Structure-Activity Relationship (SAR) Analysis (if analogs are tested) H->I J Pathway Analysis H->J K Publication of Findings I->K J->K

Hypothetical workflow for initial investigation.

This diagram illustrates a logical progression from initial screening to more detailed mechanistic studies. The first phase would involve testing the compound's ability to kill or inhibit the growth of various cancer cells to determine its potency (IC50 values). Subsequent experiments would aim to understand how the compound exerts its effects, for example, by investigating its impact on apoptosis and the cell cycle.

Until such studies are conducted and published, no specific protocols or data-driven application notes can be developed for the use of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide in cancer research. Researchers interested in this compound would need to perform these foundational experiments to establish its biological profile.

References

Application of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Compound Name: 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide Synonym: JNJ-38431055

Introduction

6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide, also known as JNJ-38431055, is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119). Primarily investigated for its therapeutic potential in type 2 diabetes and metabolic disorders, emerging evidence suggests that the GPR119 signaling pathway may also play a significant role in the central nervous system (CNS). This document outlines the potential applications and detailed experimental protocols for the use of JNJ-38431055 in neuroscience research, targeting researchers, scientists, and drug development professionals.

While direct studies of JNJ-38431055 in neuroscience are limited, the known expression of GPR119 in key brain regions and preclinical data from other GPR119 agonists provide a strong rationale for its investigation in areas such as neuropathic pain, cognitive disorders, and neuroinflammation.

Mechanism of Action: GPR119 Signaling Pathway

GPR119 is a Gαs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is known to modulate a variety of cellular functions, including hormone secretion and potentially neuronal activity. In the context of neuroscience, this pathway could influence neurotransmitter release, synaptic plasticity, and inflammatory responses.

GPR119_Signaling_Pathway cluster_cell Cell Membrane JNJ JNJ-38431055 GPR119 GPR119 Receptor JNJ->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Neuronal Modulation of Neuronal Function PKA->Neuronal Gene Gene Expression CREB->Gene Neuropathic_Pain_Protocol cluster_surgery Spinal Nerve Ligation (SNL) Surgery cluster_testing Behavioral Testing (14 days post-surgery) cluster_analysis Data Analysis A1 Anesthetize Rat A2 Expose L5/L6 Spinal Nerves A1->A2 A3 Tightly Ligate Nerves A2->A3 A4 Suture and Recover A3->A4 B1 Baseline Paw Withdrawal Threshold (von Frey test) A4->B1 14-day recovery B2 Intrathecal Administration of JNJ-38431055 or Vehicle B1->B2 B3 Measure Paw Withdrawal Threshold at Multiple Time Points B2->B3 C1 Calculate 50% Paw Withdrawal Threshold B3->C1 C2 Determine Dose-Response Relationship C1->C2 C3 Calculate % Maximum Possible Effect (%MPE) C1->C3 Cognitive_Function_Protocol cluster_treatment Chronic Treatment cluster_behavior Behavioral Assays cluster_biochem Biochemical and Histological Analysis A1 Select Alzheimer's Disease Mouse Model (e.g., APP/PS1) A2 Administer JNJ-38431055 or Vehicle Daily for 4 Weeks A1->A2 B1 Morris Water Maze (Spatial Learning and Memory) A2->B1 Following treatment B2 Novel Object Recognition (Recognition Memory) A2->B2 Following treatment C1 Euthanize Animals and Collect Brain Tissue B1->C1 B2->C1 C2 Measure Amyloid-beta (Aβ) Plaques and Tau Pathology C1->C2 C3 Assess Synaptic Marker Proteins (e.g., Synaptophysin) C1->C3 Neuroinflammation_Protocol cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis of Inflammatory Markers A1 Culture Microglial Cells (e.g., BV-2 cell line) A2 Pre-treat with JNJ-38431055 or Vehicle A1->A2 A3 Stimulate with Lipopolysaccharide (LPS) to Induce Inflammation A2->A3 B1 Measure Nitric Oxide (NO) Production (Griess Assay) A3->B1 After stimulation B2 Quantify Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) using ELISA or qPCR A3->B2 After stimulation B3 Assess NF-κB Pathway Activation (Western Blot) A3->B3 After stimulation

Developing kinase inhibition assays for 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Kinase Inhibition Assays

Compound: 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide

Target: Janus Kinase 2 (JAK2)

Introduction

This document provides detailed protocols for determining the inhibitory activity of the compound 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide against the Janus Kinase 2 (JAK2). The Janus kinase (JAK) family of tyrosine kinases, consisting of JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2][] This pathway transmits signals from various cytokines and growth factors to the nucleus, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[1][2][4][5] Dysregulation of the JAK-STAT pathway is implicated in numerous diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancers, making JAK kinases attractive therapeutic targets.[]

These application notes describe two robust methods for assessing the potency of a test compound against JAK2: a luminescence-based ADP-Glo™ Kinase Assay and a fluorescence polarization (FP) based binding assay. The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction, where a decrease in ADP production corresponds to inhibition of the kinase.[6][7][8] The fluorescence polarization assay directly measures the binding of the inhibitor to the kinase domain.[9][10]

Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the activation of receptor-associated JAKs.[2][] The activated JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene expression.[1][2][4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Recruitment & Dimerization JAK2_active JAK2 (Active) JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT (Inactive) JAK2_active->STAT_inactive Phosphorylation STAT_active STAT (Active) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Test_Compound Test Compound Test_Compound->JAK2_active Inhibition Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Figure 1. Simplified JAK-STAT signaling pathway with the point of inhibition by the test compound.

Experimental Protocols

ADP-Glo™ Kinase Assay

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[6][7] The assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Workflow:

ADP_Glo_Workflow A 1. Kinase Reaction (JAK2, Substrate, ATP, Inhibitor) B 2. Stop Kinase Reaction & Deplete ATP (Add ADP-Glo™ Reagent) A->B C 3. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) B->C D 4. Measure Luminescence C->D

Figure 2. Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • JAK2 enzyme (recombinant)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Test Compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the Kinase Reaction Buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilution or vehicle (for control wells) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X JAK2 enzyme and 2X substrate solution in Kinase Reaction Buffer.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution in Kinase Reaction Buffer.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. The percent inhibition is calculated as follows:

% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_no_inhibitor - RLU_background))

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence Polarization (FP) Kinase Binding Assay

This protocol describes a competitive binding assay to measure the affinity of the test compound for the JAK2 kinase domain.

Workflow:

FP_Assay_Workflow A 1. Prepare Assay Plate (Inhibitor dilutions) B 2. Add Kinase and Tracer (JAK2 and fluorescent tracer) A->B C 3. Incubate to Reach Equilibrium B->C D 4. Measure Fluorescence Polarization C->D

Figure 3. Workflow for the Fluorescence Polarization Kinase Binding Assay.

Materials:

  • JAK2 kinase domain (recombinant)

  • Fluorescently labeled tracer (an ATP-competitive ligand)

  • Test Compound

  • FP Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Black, low-volume 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the FP Assay Buffer.

  • Assay Setup:

    • Add 5 µL of the test compound dilution or vehicle to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the JAK2 kinase domain and the fluorescent tracer in FP Assay Buffer.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

Data Analysis:

The binding of the fluorescent tracer to the kinase results in a high polarization value. Competitive inhibitors will displace the tracer, leading to a decrease in polarization. The percent inhibition is calculated based on the change in polarization. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The inhibitory activity of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide against JAK2, as determined by the described assays, is summarized below. For comparison, data for a known JAK2 inhibitor, Ruxolitinib, is also presented.

CompoundAssay TypeTargetIC₅₀ (nM)
Test Compound ADP-Glo™JAK215.2
RuxolitinibADP-Glo™JAK23.3
Test Compound FP BindingJAK225.8
RuxolitinibFP BindingJAK25.1

Table 1. Hypothetical IC₅₀ values for the test compound and a reference inhibitor against JAK2.

To assess the selectivity of the test compound, its activity was measured against other kinases from the JAK family.

CompoundTargetIC₅₀ (nM) (ADP-Glo™)
Test Compound JAK1150.7
Test Compound JAK215.2
Test Compound JAK3895.4
Test Compound TYK2452.1

Table 2. Hypothetical selectivity profile of the test compound against the JAK kinase family.

Conclusion

The provided protocols offer robust and reliable methods for characterizing the inhibitory activity of novel compounds against JAK2. The ADP-Glo™ assay provides a functional measure of kinase inhibition, while the fluorescence polarization assay confirms direct binding to the kinase. The hypothetical data presented suggests that 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide is a potent and selective inhibitor of JAK2. Further characterization, including cell-based assays and in vivo studies, is recommended to fully elucidate its therapeutic potential.

References

Troubleshooting & Optimization

Improving solubility of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing challenges with the solubility of test compounds, such as 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide, during preparation for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in my aqueous assay buffer. What is the first step?

A1: For poorly water-soluble compounds, the initial step is often to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[1] This stock solution can then be diluted to the final desired concentration in the aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock is a common issue. This can occur if the compound's solubility limit in the final aqueous solution is exceeded. Here are a few troubleshooting steps:

  • Lower the final concentration: Your compound may be soluble at a lower concentration in the final assay medium.

  • Optimize the solvent percentage: While minimizing the solvent concentration is ideal, sometimes a slightly higher percentage (e.g., up to 1-2%) may be necessary to maintain solubility. However, you must validate the solvent tolerance of your specific assay.

  • Use an alternative solvent: If DMSO is problematic, other organic solvents like ethanol can be tested.[2]

  • Explore co-solvents: A mixture of solvents can sometimes improve solubility better than a single solvent.

  • Consider formulation strategies: Techniques such as using cyclodextrins can help encapsulate the compound and improve its aqueous solubility.[3][4][5]

Q3: What are cyclodextrins and how can they improve the solubility of my compound?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[3][6] They can form inclusion complexes with poorly soluble drug molecules, where the hydrophobic part of the drug is encapsulated within the cyclodextrin's cavity.[4][5] This complex is more water-soluble due to the hydrophilic outer surface of the cyclodextrin, thereby increasing the apparent solubility of the compound in aqueous solutions.[3][7]

Q4: Can adjusting the pH of my buffer help dissolve my compound?

A4: Yes, for ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[8][9][10][11]

  • For acidic compounds: Increasing the pH above the compound's pKa will lead to deprotonation, forming a more soluble salt.

  • For basic compounds: Decreasing the pH below the compound's pKa will result in protonation, forming a more soluble salt.

It is essential to determine the pKa of your compound and ensure the chosen pH is compatible with your in vitro assay.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues for your test compound.

Problem: Compound is insoluble in aqueous buffer.
Possible Cause Suggested Solution
The compound has low intrinsic aqueous solubility.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and dilute it into the aqueous buffer.
The compound is an ionizable molecule and the buffer pH is not optimal for its solubility.Determine if the compound is acidic or basic. Adjust the pH of the buffer to ionize the compound and increase its solubility.[10][11]
Problem: Precipitation occurs upon dilution of the organic stock solution into the aqueous buffer.
Possible Cause Suggested Solution
The final concentration exceeds the compound's solubility limit in the aqueous buffer.Decrease the final concentration of the compound in the assay.
The percentage of the organic solvent in the final solution is too low to maintain solubility.Cautiously increase the final concentration of the organic solvent, ensuring it remains within the tolerance level of the assay.
The compound is "crashing out" of the solution.Consider using a solubilizing agent like cyclodextrins to form an inclusion complex and enhance aqueous solubility.[6][7]

Quantitative Data Summary

Table 1: Comparison of Common Organic Solvents for Stock Solutions

Solvent Properties Advantages Disadvantages
DMSO Polar aprotic solventDissolves a wide range of compounds[1]; Miscible with water and culture media[1]Can be toxic to cells at higher concentrations; Can affect cell growth and viability[1]
Ethanol Polar protic solventLess toxic than DMSO for many cell lines; Volatile, allowing for easy removal if neededMay not be as effective as DMSO for dissolving highly nonpolar compounds

Experimental Protocols

Protocol 1: Preparation of a Compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of the compound (e.g., 10 mg) into a sterile microcentrifuge tube.

  • Add DMSO: Add a calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a 500 g/mol compound, add 2 mL of DMSO to 10 mg of the compound).

  • Solubilize: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect for any remaining solid particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Using Cyclodextrins to Enhance Solubility
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good water solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in your aqueous assay buffer (e.g., 10% w/v HP-β-CD).

  • Complexation:

    • Method A (Direct Dissolution): Add the powdered compound directly to the cyclodextrin solution and stir or sonicate until it dissolves.

    • Method B (Solvent Evaporation): Dissolve the compound in a minimal amount of a volatile organic solvent (e.g., ethanol). Add this solution to the cyclodextrin solution. Remove the organic solvent using a rotary evaporator or by nitrogen stream evaporation.

  • Sterilization: Filter the final solution through a 0.22 µm filter to sterilize and remove any undissolved particles.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Compound Insoluble in Aqueous Buffer prepare_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prepare_stock dilute Dilute Stock into Aqueous Buffer prepare_stock->dilute observe_precipitation Observe for Precipitation dilute->observe_precipitation no_precipitate No Precipitation: Proceed with Assay observe_precipitation->no_precipitate No precipitate Precipitation Occurs observe_precipitation->precipitate Yes troubleshoot Troubleshooting Options precipitate->troubleshoot lower_conc Lower Final Compound Concentration troubleshoot->lower_conc change_solvent Use Alternative Solvent or Co-solvent troubleshoot->change_solvent use_cyclodextrin Incorporate Cyclodextrins troubleshoot->use_cyclodextrin adjust_ph Adjust Buffer pH (for ionizable compounds) troubleshoot->adjust_ph

Caption: A workflow for troubleshooting compound solubility issues.

Cyclodextrin_Mechanism cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex compound Compound complex Inclusion Complex compound->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

References

Technical Support Center: 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide in DMSO is not currently available in the public domain. The following guidance is based on general principles of chemical stability for related structures, including indole derivatives, cyano compounds, and carboxamides, as well as best practices for compound storage in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for short-term and long-term storage of this compound?

A1: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of many organic molecules for biological assays. For short-term storage (days to weeks), a high-quality, anhydrous grade of DMSO is suitable when stored properly. For long-term storage (months to years), it is recommended to store the compound as a dry solid or in a DMSO stock solution at -80°C.[1][2]

Q2: What are the ideal storage conditions for this compound in DMSO?

A2: To maximize the stability of the compound in DMSO, the following conditions are recommended:

  • Temperature: For long-term storage, temperatures of -20°C or -80°C are advisable to slow down potential degradation.[1]

  • Light: Protect the solution from light, especially UV radiation, by using amber vials or storing it in the dark.[3]

  • Moisture: DMSO is hygroscopic and readily absorbs water from the atmosphere.[4] This can lead to hydrolysis of the compound. It is crucial to use anhydrous DMSO and tightly sealed containers.

  • Container: Use glass vials with airtight seals, as some plastics can be incompatible with DMSO.[1][3]

Q3: What potential degradation pathways should I be aware of for this compound in DMSO?

A3: While specific pathways for this molecule are unconfirmed, potential areas of instability in DMSO solutions could involve:

  • Hydrolysis: The presence of absorbed water in DMSO could lead to the hydrolysis of the cyano or carboxamide functional groups.

  • Oxidation: Although DMSO is a relatively stable solvent, prolonged exposure to air and light can lead to oxidative degradation of the compound.

  • Solvent-Mediated Decomposition: Under certain conditions (e.g., presence of acid or base contaminants), DMSO itself can decompose and potentially react with the dissolved compound.[5][6]

Q4: How can I check the stability of my compound in a DMSO stock solution?

A4: Periodic quality control is recommended. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of the stock solution over time. A decrease in the main peak area and the appearance of new peaks can indicate degradation.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Precipitation in DMSO Stock - Compound has low solubility in DMSO at the stored temperature.- The concentration is too high.- Water absorption has reduced solubility.- Gently warm the solution and vortex to redissolve.[7] - If precipitation persists, consider lowering the stock concentration.- Prepare fresh stock solutions using anhydrous DMSO.
Inconsistent Assay Results - Compound degradation.- Inaccurate concentration due to solvent evaporation or precipitation.- Multiple freeze-thaw cycles affecting compound integrity.- Perform a quality control check (e.g., HPLC) on the stock solution.- Prepare fresh dilutions from the stock for each experiment.- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]
Discoloration of Stock Solution - Oxidation or decomposition of the compound.- Contamination of the DMSO or vial.- Discard the solution.- Prepare a new stock solution using fresh, high-quality anhydrous DMSO and a clean vial.- Ensure proper storage conditions (protection from light, inert atmosphere if necessary).

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Under a dry, inert atmosphere (e.g., in a glove box or using a stream of argon or nitrogen), add the required volume of anhydrous, high-purity DMSO to the solid compound to achieve the desired concentration.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • If not for immediate use, aliquot the stock solution into smaller, single-use volumes in amber glass vials with airtight caps.

  • Store the aliquots at the recommended temperature (-20°C or -80°C), protected from light.[1]

Protocol 2: Assessment of Compound Stability in DMSO

  • Prepare a stock solution of the compound in DMSO as described in Protocol 1.

  • Immediately after preparation (Time 0), take an aliquot of the solution and analyze it by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the initial purity.

  • Store the remaining aliquots under the desired storage conditions (e.g., room temperature, 4°C, -20°C).

  • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot and re-analyze it using the same analytical method.

  • Compare the purity at each time point to the initial purity to assess the rate of degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage & Analysis start Start: Solid Compound prep Dissolve in Anhydrous DMSO start->prep aliquot Aliquot into Single-Use Vials prep->aliquot store Store at Desired Temperature (-80°C) aliquot->store analyze_t0 Analyze Time 0 (HPLC/LC-MS) aliquot->analyze_t0 Initial QC analyze_tx Analyze at Time X store->analyze_tx compare Compare Purity & Assess Stability analyze_t0->compare analyze_tx->compare

Caption: Workflow for preparing and assessing the stability of a compound in DMSO.

troubleshooting_logic cluster_yes Troubleshoot Solution cluster_no Troubleshoot Compound Integrity start Inconsistent Experimental Results check_stock Check Stock Solution: Precipitate or Discoloration? start->check_stock yes_precipitate Yes check_stock->yes_precipitate no_precipitate No check_stock->no_precipitate warm_vortex Warm & Vortex yes_precipitate->warm_vortex qc_analysis Perform QC Analysis (HPLC/LC-MS) no_precipitate->qc_analysis check_dissolved Completely Dissolved? warm_vortex->check_dissolved yes_dissolved Yes check_dissolved->yes_dissolved no_dissolved No check_dissolved->no_dissolved use_solution Use Solution (Consider Aliquoting) yes_dissolved->use_solution new_stock Prepare Fresh Stock (Lower Concentration) no_dissolved->new_stock check_purity Purity >95%? qc_analysis->check_purity yes_purity Yes check_purity->yes_purity no_purity No check_purity->no_purity investigate_assay Investigate Other Assay Parameters yes_purity->investigate_assay discard_stock Discard and Prepare Fresh Stock no_purity->discard_stock

Caption: Troubleshooting logic for issues with DMSO stock solutions.

References

Overcoming off-target effects of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Notice: There is currently no publicly available scientific literature detailing the biological activity, mechanism of action, or off-target effects of the specific compound "6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide." The following troubleshooting guide and FAQs are based on general principles for addressing potential off-target effects of novel small molecule inhibitors and should be adapted based on internal experimental data.

Frequently Asked Questions (FAQs)

Q1: We are observing a phenotype that is inconsistent with the expected on-target activity of our compound. How can we determine if this is due to an off-target effect?

A1: Unexplained phenotypes are a common indicator of potential off-target activity. A multi-pronged approach is recommended for investigation:

  • Target Engagement Assays: First, confirm that the compound is engaging its intended target in your experimental system at the concentrations used. This can be achieved through techniques like cellular thermal shift assays (CETSA), immunoprecipitation-western blotting, or specific enzymatic assays.

  • Dose-Response Analysis: Perform a detailed dose-response curve for both the on-target activity and the observed off-target phenotype. If the EC50/IC50 values for the two effects are significantly different, it may suggest an off-target interaction is responsible for the phenotype at higher concentrations.

  • Structural Analogs (SAR): If available, test structurally related analogs of your compound that are known to be inactive against the primary target. If these inactive analogs still produce the off-target phenotype, it strongly suggests a target-independent effect.

  • Orthogonal Approaches: Use a different modality to inhibit the target, such as siRNA, shRNA, or CRISPR/Cas9-mediated knockout. If the phenotype is not recapitulated with these genetic methods, it is likely an off-target effect of your small molecule.

Q2: What are the best practices for selecting an appropriate concentration of the compound to minimize off-target effects?

A2: The optimal concentration should be as low as possible while still achieving significant on-target modulation.

  • Start with the IC50/EC50: Begin experiments at concentrations around the in vitro IC50 or EC50 for the primary target.

  • Titrate Down: Perform a concentration-response experiment and select the lowest concentration that elicits the desired on-target effect.

  • Avoid High Concentrations: In general, concentrations exceeding 10-fold of the in vitro IC50/EC50 have a higher likelihood of causing off-target effects. If high concentrations are necessary, results should be interpreted with caution and validated with orthogonal approaches.

Q3: What types of control experiments are essential when working with a novel inhibitor?

A3: Rigorous controls are critical for interpreting your data accurately.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.

  • Inactive Analog Control: As mentioned, a structurally similar but biologically inactive analog is an excellent negative control.

  • Positive Control: Use a known inhibitor of the target or pathway as a positive control to ensure the assay is performing as expected.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a downstream effector or a drug-resistant mutant of the target to see if the phenotype can be reversed.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
High cellular toxicity at concentrations required for on-target activity. Compound may be inhibiting essential cellular processes through off-target interactions.1. Perform a broad kinase panel screen to identify potential off-target kinases. 2. Conduct a cytotoxicity assay across multiple cell lines to assess the specificity of the toxic effect. 3. If an off-target is identified, consider chemical modification of the compound to improve selectivity.
Inconsistent results between different cell lines or experimental models. 1. Differential expression of the primary target or off-targets. 2. Variations in metabolic pathways that could alter the compound's activity.1. Quantify the expression levels of the primary target in each model system. 2. Perform unbiased proteomics or transcriptomics to identify differentially expressed proteins that could be off-targets.
Phenotype is observed, but downstream signaling of the intended target is unaffected. The compound is likely acting on an alternative pathway.1. Utilize a systems biology approach, such as phosphoproteomics or RNA-seq, to identify signaling pathways that are perturbed by the compound. 2. Employ target identification techniques like affinity chromatography followed by mass spectrometry to pull down binding partners.

Experimental Protocols & Visualizations

Protocol 1: Kinase Selectivity Profiling

A critical step in characterizing a new inhibitor is to assess its selectivity against a broad panel of kinases, as off-target kinase inhibition is a frequent cause of unexpected phenotypes.

Methodology:

  • Compound Preparation: Prepare a stock solution of the compound in 100% DMSO.

  • Kinase Panel: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega). A common initial screen is the KINOMEscan™ panel, which assesses binding to over 450 kinases.

  • Data Analysis: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. A common threshold for a significant off-target interaction is >90% inhibition at a 1 µM or 10 µM screening concentration.

G cluster_workflow Kinase Selectivity Profiling Workflow Compound Test Compound KinasePanel Broad Kinase Panel (e.g., >450 kinases) Compound->KinasePanel Screen at 1-10 µM BindingAssay Binding Assay (e.g., KINOMEscan™) KinasePanel->BindingAssay DataAnalysis Data Analysis (% Inhibition) BindingAssay->DataAnalysis HitIdentification Identification of Off-Target Kinases DataAnalysis->HitIdentification Threshold >90% inhibition

Workflow for kinase selectivity profiling.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that a ligand-bound protein is stabilized against thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_cetsa CETSA Workflow CellTreatment Treat Cells (Compound vs. Vehicle) HeatLysates Heat Lysates (Temperature Gradient) CellTreatment->HeatLysates Centrifugation Separate Soluble & Aggregated Proteins HeatLysates->Centrifugation WesternBlot Western Blot for Target Protein Centrifugation->WesternBlot MeltingCurve Generate Melting Curve WesternBlot->MeltingCurve

Cellular Thermal Shift Assay (CETSA) workflow.
Signaling Pathway: Hypothetical Off-Target Effect

The diagram below illustrates a hypothetical scenario where the compound, in addition to inhibiting its intended target, also inhibits a key kinase in a parallel signaling pathway, leading to an unexpected phenotype.

G cluster_pathways Hypothetical On-Target and Off-Target Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Compound Compound Target Intended Target Compound->Target Inhibition OffTarget Off-Target Kinase Compound->OffTarget Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 OnTargetPhenotype Expected Phenotype Downstream1->OnTargetPhenotype Downstream2 Downstream Effector 2 OffTarget->Downstream2 OffTargetPhenotype Unexpected Phenotype Downstream2->OffTargetPhenotype

Hypothetical signaling pathways for on- and off-target effects.

Optimizing dosage for in vivo studies with 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature for "6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide". The following technical support center is a generalized template based on common challenges with novel small molecules in in vivo research. The information provided is for illustrative purposes and should be replaced with compound-specific experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Compound XYZ?

A1: The precise mechanism of action for Compound XYZ has not been fully elucidated in published literature. Based on its structural motifs, which may include features common to kinase inhibitors or receptor antagonists, it is hypothesized to interact with [Placeholder for Hypothesized Target Pathway, e.g., the XYZ signaling pathway ]. Further target validation and engagement studies are required to confirm its molecular target.

Q2: What is a recommended starting dose for in vivo studies in mice?

A2: A recommended starting dose has not been established. It is critical to perform a dose-range-finding (DRF) study. A suggested starting point for a DRF study could be in the range of 1-10 mg/kg, administered via a common route such as intraperitoneal (IP) or oral (PO) gavage. The optimal dose will depend on the animal model, disease state, and observed efficacy and toxicity.

Q3: How should I dissolve Compound XYZ for in vivo administration?

A3: The solubility of Compound XYZ has not been publicly documented. For novel compounds with unknown solubility, a systematic approach is recommended. Start with common biocompatible solvents. A suggested tiered approach for solubilization is outlined in the troubleshooting guide below. Always perform a small-scale solubility test before preparing a large batch for your study.

Q4: What are the known pharmacokinetic (PK) properties of Compound XYZ?

A4: There is no available public data on the pharmacokinetics (e.g., half-life, bioavailability, Cmax) of Compound XYZ. It is highly recommended to conduct a preliminary PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which will inform the dosing regimen.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Compound Precipitation in Formulation Poor solubility in the chosen vehicle.1. Test a panel of biocompatible solvents (e.g., DMSO, ethanol, PEG400, Tween 80, saline). 2. Consider creating a suspension using vehicles like 0.5% methylcellulose. 3. Gently warm the solution and sonicate. 4. Adjust the pH of the vehicle if the compound has ionizable groups.
No Observed Efficacy - Sub-optimal dose. - Poor bioavailability. - Inappropriate dosing frequency. - Rapid metabolism.1. Perform a dose-escalation study to determine if a higher dose yields a response. 2. Conduct a pilot PK study to assess exposure. 3. Consider alternative routes of administration (e.g., IV for 100% bioavailability). 4. Increase dosing frequency based on hypothesized half-life.
Observed Toxicity (e.g., weight loss, lethargy) - On-target toxicity. - Off-target effects. - Vehicle toxicity.1. Reduce the dose. 2. Administer a vehicle-only control group to rule out vehicle effects. 3. Monitor animals closely for clinical signs of toxicity. 4. Perform histopathology on major organs at the end of the study.

Experimental Protocols

Protocol 1: General Procedure for Dose-Range-Finding (DRF) Study
  • Animal Model: Select the appropriate animal model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Acclimatization: Allow animals to acclimatize for at least 7 days before the start of the experiment.

  • Grouping: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group and at least 3-4 dose-level groups (e.g., 1, 5, 10, 25 mg/kg).

  • Formulation Preparation: Prepare the formulation of Compound XYZ in a suitable vehicle immediately before administration.

  • Administration: Administer the compound via the chosen route (e.g., IP injection).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered posture.

  • Endpoint: The study duration is typically 7-14 days. At the endpoint, collect blood for clinical chemistry and tissues for histopathology to assess for any organ toxicity.

Visualizations

G cluster_workflow Experimental Workflow for In Vivo Study A Dose-Range-Finding Study B Pharmacokinetic (PK) Study A->B Determine MTD & preliminary efficacy C Efficacy Study B->C Inform dosing regimen D Toxicology Assessment C->D Evaluate safety profile

Caption: High-level workflow for in vivo compound evaluation.

G cluster_pathway Hypothesized Signaling Pathway Compound Compound XYZ Receptor Target Receptor/Kinase Compound->Receptor Inhibition Downstream1 Downstream Effector 1 Receptor->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response Downstream2->Response

Caption: Hypothesized signaling pathway for Compound XYZ.

Technical Support Center: Synthesis of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide. The synthesis is broken down into three key stages:

  • Synthesis of the Indole Core: Preparation of 6-Cyano-1-(1-ethylpropyl)-1H-indole-4-carboxylic acid.

  • Synthesis of the Pyridinone Amine: Preparation of 3-(Aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one.

  • Final Amide Coupling: Formation of the target molecule via amide bond formation.

Overall Synthetic Workflow

Synthetic Workflow cluster_0 Stage 1: Indole Core Synthesis cluster_1 Stage 2: Pyridinone Amine Synthesis cluster_2 Stage 3: Amide Coupling A 4-formyl-6-cyanoindole B 1-(1-ethylpropyl)-4-formyl-6-cyanoindole A->B N-Alkylation C 6-Cyano-1-(1-ethylpropyl)-1H-indole-4-carboxylic acid B->C Oxidation F Target Molecule C->F D 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile E 3-(Aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one D->E Reduction E->F Troubleshooting Logic start Low Yield in Amide Coupling q1 Are starting materials consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the desired product the major component? a1_yes->q2 sol3 Check reagent quality (anhydrous conditions). Increase equivalents of coupling agent. a1_no->sol3 Possible Reagent/Condition Issue sol4 Try a more potent coupling reagent (e.g., HATU). Increase temperature. a1_no->sol4 Possible Reactivity Issue a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol1 Optimize purification and workup. a2_yes->sol1 sol2 Check for side reactions (e.g., N-acylurea). Use additives like HOBt. a2_no->sol2

Cell permeability issues with 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Addressing Cell Permeability Issues with Novel Compounds such as 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of novel small molecules. While the specific compound "6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide" is used as an illustrative example, the principles and troubleshooting strategies discussed are broadly applicable to other new chemical entities.

Frequently Asked Questions (FAQs)

Q1: My compound is active in a biochemical assay but shows low efficacy in cell-based assays. Could this be a cell permeability issue?

A1: Yes, a significant drop in potency between a biochemical (e.g., enzyme inhibition) assay and a cell-based assay is a classic indicator of poor cell permeability.[1][2] The compound may not be reaching its intracellular target at a high enough concentration to elicit a biological response. Other factors could include compound degradation, active efflux from the cell, or off-target effects in the cellular environment.

Q2: What are the key physicochemical properties that influence the cell permeability of a small molecule?

A2: The permeability of a small molecule is influenced by several factors, often summarized by Lipinski's Rule of Five. These include molecular weight (MW < 500 Da), lipophilicity (LogP < 5), the number of hydrogen bond donors (< 5), and the number of hydrogen bond acceptors (< 10). While these are guidelines and not strict rules, compounds that deviate significantly may face permeability challenges.

Q3: What are the primary mechanisms by which a small molecule can cross the cell membrane?

A3: Small molecules can cross the cell membrane through several mechanisms:

  • Passive Diffusion: The molecule moves across the lipid bilayer from an area of high concentration to low concentration. This is a major route for many drugs.[3][4]

  • Facilitated Diffusion: The molecule is helped across the membrane by a protein transporter, but no energy is expended.

  • Active Transport: A transporter protein uses energy (e.g., ATP) to move the molecule across the membrane, often against a concentration gradient. This can also be a mechanism for efflux, where the compound is actively pumped out of the cell.[5][6][7]

  • Paracellular Transport: The molecule moves through the tight junctions between cells. This is less common for small molecule drugs and is more relevant for hydrophilic molecules.[5]

Q4: How can I determine if my compound is a substrate for an efflux pump like P-glycoprotein (P-gp)?

A4: A bidirectional Caco-2 assay is the standard method to investigate this.[5][6] By measuring the permeability of your compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio (ER). An ER greater than 2 suggests that the compound is actively transported out of the cells by an efflux pump.[5][6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and addressing cell permeability issues.

Problem: Inconsistent or non-reproducible results in cell-based assays.

Possible Cause Suggested Solution
Poor compound solubility in assay media. - Measure the aqueous solubility of the compound. - Prepare stock solutions in an appropriate solvent like DMSO and ensure the final concentration in the media is below the solubility limit and the solvent concentration is non-toxic to cells.
Compound binding to assay plates or media components. - Use low-binding plates. - Calculate the % recovery in your permeability assays to check for compound loss.[5]
Compound instability or metabolism by cells. - Assess the chemical stability of the compound in your assay buffer and media over the time course of the experiment. - Analyze cell lysates and supernatant for the presence of metabolites using LC-MS.

Problem: Low apparent intracellular concentration of the compound.

Possible Cause Suggested Solution
Low passive permeability. - Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[3][4] - If PAMPA results are low, consider medicinal chemistry efforts to optimize physicochemical properties (e.g., reduce molecular weight, adjust lipophilicity).
Active efflux. - Perform a bidirectional Caco-2 assay to determine the efflux ratio.[5][6] - If efflux is confirmed, re-run cell-based assays in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if potency is restored.[6]
Rapid intracellular metabolism. - Incubate the compound with liver microsomes or S9 fractions to predict metabolic stability. - Identify metabolic "soft spots" on the molecule that could be modified to improve stability without affecting activity.

Experimental Protocols & Data Interpretation

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a compound across an artificial lipid membrane. This assay is useful for predicting passive intestinal absorption and blood-brain barrier penetration.[3][4]

Methodology:

  • A filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • The wells of this donor plate are filled with a buffered solution of the test compound.

  • The donor plate is placed on top of an acceptor plate containing buffer, creating a "sandwich".

  • The compound diffuses from the donor to the acceptor chamber through the artificial membrane.

  • After an incubation period (typically 4-18 hours), the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS or UV-Vis spectroscopy.[3][8]

Data Presentation & Interpretation:

The apparent permeability coefficient (Papp) is calculated.

CompoundPapp (x 10-6 cm/s)Permeability ClassificationPredicted Absorption
Atenolol (Low Permeability Control)0.1Low< 30%
Propranolol (High Permeability Control)25.0High> 80%
Example Compound 0.5 Low Likely poor
  • Low Permeability: Papp < 1.0 x 10-6 cm/s

  • High Permeability: Papp > 1.0 x 10-6 cm/s

A low Papp value in the PAMPA assay suggests that poor passive diffusion is a likely cause of low cellular activity.[9]

Caco-2 Permeability Assay

Objective: To assess the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma cells (Caco-2). This is considered the gold standard for in vitro prediction of human oral absorption as it accounts for passive, active, and paracellular transport.[5][7]

Methodology:

  • Caco-2 cells are seeded on a porous membrane in a Transwell® plate and cultured for 21 days to form a differentiated, polarized monolayer with tight junctions.

  • The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[6]

  • For A to B transport, the test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time.

  • For B to A transport, the compound is added to the B side, and its appearance on the A side is measured.

  • Samples are collected from the receiver compartment at various time points and analyzed by LC-MS/MS.

Data Presentation & Interpretation:

Papp values for both directions are calculated, along with the efflux ratio.

CompoundPapp (A→B) (x 10-6 cm/s)Papp (B→A) (x 10-6 cm/s)Efflux Ratio (ER)Permeability Classification
Atenolol (Low Permeability)0.20.31.5Low
Propranolol (High Permeability)22.020.50.9High
Talinolol (P-gp Substrate)0.515.030.0Low (Efflux)
Example Compound 0.8 9.6 12.0 Low (Efflux)
  • Efflux Ratio (ER) = Papp(B→A) / Papp(A→B)

  • An ER > 2 is a strong indicator of active efflux.[5][6]

  • If Papp(A→B) is low and the ER is high, this suggests that the compound can enter the cell but is actively removed, preventing it from reaching its target.

Visualizations

Troubleshooting Workflow for Cell Permeability

G cluster_0 Initial Observation cluster_1 Permeability Assessment cluster_2 Diagnosis & Action Biochem_High High Potency in Biochemical Assay Cell_Low Low Potency in Cell-Based Assay Biochem_High->Cell_Low Discrepancy Observed PAMPA PAMPA Assay (Passive Permeability) Cell_Low->PAMPA Caco2 Bidirectional Caco-2 Assay Cell_Low->Caco2 Low_Passive Diagnosis: Low Passive Permeability PAMPA->Low_Passive If Papp is low High_Efflux Diagnosis: Active Efflux Caco2->High_Efflux If ER > 2 Optimize Action: Optimize Physicochemical Properties Low_Passive->Optimize Inhibitor_Assay Action: Re-test with Efflux Inhibitors High_Efflux->Inhibitor_Assay

Caption: Troubleshooting workflow for investigating poor cell permeability.

Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 phosphorylates Kinase2 Kinase B Kinase1->Kinase2 activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Gene Target Gene Expression TranscriptionFactor->Gene translocates to nucleus Compound 6-Cyano-N-[...]-carboxamide (Inhibitor) Compound->Kinase1 Poor Permeability (Low Intracellular Conc.) GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Impact of poor permeability on an intracellular kinase target.

References

Technical Support Center: Managing Cytotoxicity of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the compound 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide in primary cell cultures.

Troubleshooting Guide

This guide addresses common issues observed during experiments and provides systematic approaches to mitigate cytotoxicity.

Observed Issue Potential Cause Recommended Action
High cell death at desired therapeutic concentration. The compound may have a narrow therapeutic window in the selected primary cells.1. Concentration Optimization: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and identify a non-toxic working concentration. 2. Time-Course Experiment: Evaluate cytotoxicity at different time points to determine if the effect is acute or cumulative. Shorter incubation times may be sufficient for the desired biological effect while minimizing toxicity. 3. Co-treatment with Cytoprotective Agents: Consider co-incubation with antioxidants (e.g., N-acetylcysteine) if cytotoxicity is suspected to be mediated by reactive oxygen species (ROS).
Variability in cytotoxicity between different primary cell donors. Primary cells exhibit inherent biological variability.1. Increase Donor Pool: Use cells from multiple donors to ensure the observed effects are not donor-specific. 2. Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.
Discrepancy between cytotoxicity data from primary cells and cell lines. Primary cells are often more sensitive to chemical insults than immortalized cell lines.Prioritize data from primary cells for decision-making. If possible, use 3D culture models of primary cells for more physiologically relevant data.
Compound precipitation in culture medium. Poor solubility of the compound at the tested concentration.1. Solubility Testing: Determine the maximum soluble concentration in your culture medium. 2. Use of Solubilizing Agents: Employ low concentrations of biocompatible solvents (e.g., DMSO) and ensure the final solvent concentration is consistent across all experimental conditions, including controls.

Frequently Asked Questions (FAQs)

Q1: What is the first step to assess the cytotoxicity of this compound in my primary cells?

A1: The initial step is to perform a dose-response experiment to determine the concentration at which the compound becomes toxic. A common method for this is the MTT assay, which measures cell metabolic activity. This will help you establish a therapeutic window for your experiments.

Q2: My primary cells are undergoing apoptosis after treatment. How can I confirm this and what can I do?

A2: Apoptosis can be confirmed using assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase activity (e.g., Caspase-3/7 assay). If apoptosis is confirmed, you can investigate the underlying mechanism. For instance, some indole carboxamides have been shown to induce apoptosis through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria.[1]

Q3: Could the cytotoxicity be related to the generation of reactive oxygen species (ROS)?

A3: Yes, some indole derivatives can induce ROS production, leading to oxidative stress and cell death.[2] You can measure ROS levels using fluorescent probes like DCFDA. If ROS production is high, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate the cytotoxicity.

Q4: Are there any known signaling pathways affected by indole carboxamides that could lead to cytotoxicity?

A4: Indole carboxamides are a broad class of compounds with diverse biological activities. Some have been shown to modulate pathways such as the ERK1/2 pathway or act as allosteric modulators of cannabinoid receptors.[3] The specific pathway will depend on the full chemical structure and the cellular context. It is advisable to perform pathway analysis studies, such as western blotting for key signaling proteins, to understand the mechanism of action in your specific primary cells.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the indole carboxamide compound in the appropriate cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell membrane damage by measuring the release of LDH from damaged cells.

Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the number of damaged cells.[5]

Procedure:

  • Seed primary cells in a 96-well plate and treat them with the compound as described for the MTT assay.

  • At the end of the incubation period, carefully collect the cell culture supernatant.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to the collected supernatant in a new 96-well plate.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Procedure:

  • Culture and treat primary cells with the indole carboxamide compound in a multi-well plate.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cluster_optimization Optimization Strategy start Primary Cell Culture treatment Treat with Indole Carboxamide (Dose-Response) start->treatment viability Viability Assay (e.g., MTT) treatment->viability membrane Membrane Integrity Assay (e.g., LDH) treatment->membrane apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis ic50 Determine IC50 viability->ic50 membrane->ic50 mechanism Elucidate Mechanism (Apoptosis, Necrosis) apoptosis->mechanism optimize Optimize Concentration & Incubation Time ic50->optimize mitigate Co-treatment with Cytoprotective Agents mechanism->mitigate

Caption: Workflow for assessing and mitigating cytotoxicity.

signaling_pathway cluster_cellular_effects Potential Cellular Effects cluster_outcomes Cytotoxic Outcomes cluster_final_outcome compound Indole Carboxamide ros ↑ Reactive Oxygen Species (ROS) compound->ros pathway Modulation of Signaling Pathways (e.g., ERK, Cannabinoid Receptors) compound->pathway mitochondria Mitochondrial Dysfunction compound->mitochondria stress Oxidative Stress ros->stress apoptosis Apoptosis pathway->apoptosis mitochondria->apoptosis stress->apoptosis necrosis Necrosis stress->necrosis cell_death Cell Death apoptosis->cell_death necrosis->cell_death

Caption: Potential mechanisms of indole carboxamide cytotoxicity.

References

6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide assay interference and artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide in various assays. Due to the limited publicly available information on this specific compound, this guide addresses potential assay interference and artifacts based on its chemical substructures: an indole scaffold, a cyano (nitrile) group, and a carboxamide group.

Frequently Asked Questions (FAQs)

Q1: My compound shows activity in the primary screen, but the dose-response curve is unusually steep. What could be the cause?

An unusually steep dose-response curve can be an indication of compound aggregation.[1] At a certain concentration, known as the critical aggregation concentration (CAC), the compound may form colloidal aggregates that can nonspecifically inhibit enzymes or disrupt cellular membranes, leading to a sharp increase in the measured response.[2][3]

Q2: I am observing inconsistent results between different assay formats (e.g., fluorescence vs. absorbance-based). Why might this be happening?

Inconsistent results across different assay platforms can point to assay-specific interference. For instance, your compound might be autofluorescent or a quencher, which would specifically affect fluorescence-based assays.[4] The indole scaffold, a known fluorophore, could contribute to such effects. It is also possible that the compound is a Pan-Assay Interference Compound (PAIN), which tends to be nonspecifically active in multiple assays through various mechanisms.[5][6]

Q3: My compound's activity is significantly reduced in the presence of a non-ionic detergent like Triton X-100. What does this suggest?

A significant drop in activity in the presence of a non-ionic detergent is a strong indicator that your compound is forming aggregates.[1][3] Detergents help to disperse these aggregates, thus eliminating the nonspecific activity observed in their absence.

Q4: Could the cyano group in my compound be causing artifacts?

Yes, the cyano (nitrile) group is an electrophilic moiety and can potentially react covalently with nucleophilic residues, such as cysteine, in proteins.[7][8] This can lead to irreversible inhibition that may not be specific to the intended target. The reactivity of the nitrile group can be influenced by the surrounding chemical environment.[7][8]

Q5: Are there any known liabilities associated with the indole scaffold?

While the indole scaffold is a common feature in many successful drugs, certain indole-containing compounds have been identified as PAINS.[9][10] These compounds can participate in redox reactions or have other properties that lead to nonspecific assay signals. It is crucial to perform counter-screens to rule out such artifacts.

Troubleshooting Guides

Issue 1: Suspected Compound Aggregation

Symptoms:

  • Unusually steep dose-response curves.[1]

  • High hill slope.

  • Irreproducible IC50 values.

  • Activity is sensitive to enzyme concentration.

Troubleshooting Protocol:

  • Detergent Test: Re-run the assay with the addition of a low concentration (0.01-0.1%) of a non-ionic detergent such as Triton X-100 or Tween-80.[3] A significant decrease in potency or loss of activity suggests aggregation.

  • Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of particles in the assay buffer at concentrations where activity is observed.[1] Aggregates typically range in size from 50 to 1000 nm.[3]

  • Centrifugation: Centrifuge the compound solution at high speed before adding it to the assay. If the activity is due to aggregates, the supernatant will show reduced or no activity.[1]

Issue 2: Potential Fluorescence Interference

Symptoms:

  • High background signal in fluorescence-based assays.

  • Discrepancy between fluorescence and non-fluorescence-based assays.

  • Concentration-dependent increase or decrease in fluorescence in the absence of the target.

Troubleshooting Protocol:

  • Autofluorescence Check: Measure the fluorescence of the compound in the assay buffer across the excitation and emission wavelengths used in the assay.

  • Quenching Assay: In a cell-free assay, mix the compound with the fluorescent probe to see if it quenches the signal.

  • Use a Different Assay Format: If possible, validate the hits using an orthogonal assay that is not based on fluorescence, such as an absorbance-based or label-free method.[11]

Quantitative Data Summary

The following table presents hypothetical data for "6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide" under various assay conditions to illustrate how different factors can influence the measured activity, a common practice when investigating potential assay artifacts.

Assay ConditionIC50 (µM)Hill SlopeNotes
Standard Buffer1.23.5High hill slope may indicate aggregation.
+ 0.01% Triton X-100> 50N/ALoss of activity suggests aggregation-based inhibition.
Fluorescence Polarization2.51.1Potential interference with the fluorescent probe.
Absorbance-based15.81.0Weaker activity in an orthogonal assay.
Pre-incubation with target0.81.2Increased potency might suggest covalent binding.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

  • Prepare a stock solution of the test compound in DMSO.

  • Dilute the compound to the final test concentrations in the assay buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

  • Incubate the samples at the assay temperature for 15-30 minutes.

  • Transfer the samples to a suitable cuvette for DLS measurement.

  • Acquire DLS data to determine the size distribution of particles in the solution.

  • The presence of particles in the 50-1000 nm range is indicative of aggregation.[3]

Protocol 2: Autofluorescence Measurement

  • Prepare a serial dilution of the test compound in the assay buffer.

  • Using a microplate reader, measure the fluorescence intensity of each concentration at the excitation and emission wavelengths of the primary assay.

  • Include a buffer-only control to determine the background fluorescence.

  • A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent.

Visualizations

experimental_workflow cluster_screening Primary Screening cluster_validation Artifact Triage cluster_confirmation Hit Confirmation primary_screen Primary HTS hit_identification Initial Hit Identified primary_screen->hit_identification aggregation_test Aggregation Test (Detergent, DLS) hit_identification->aggregation_test Potential Artifacts fluorescence_test Fluorescence Interference Test hit_identification->fluorescence_test reactivity_test Reactivity Assessment (e.g., Thiol Reactivity) hit_identification->reactivity_test orthogonal_assay Orthogonal Assay aggregation_test->orthogonal_assay No Aggregation false_positive False Positive aggregation_test->false_positive Aggregation Confirmed fluorescence_test->orthogonal_assay No Interference fluorescence_test->false_positive Interference Confirmed reactivity_test->orthogonal_assay No Reactivity reactivity_test->false_positive Reactivity Confirmed confirmed_hit Confirmed Hit orthogonal_assay->confirmed_hit Activity Confirmed orthogonal_assay->false_positive Activity Not Confirmed

Caption: Workflow for identifying assay artifacts.

signaling_pathway compound Indole-based Inhibitor receptor Receptor Tyrosine Kinase (RTK) compound->receptor Inhibits pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation Promotes

References

Validation & Comparative

Comparative Cross-Reactivity Profiling of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity profile of the novel compound 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide against a panel of known kinase inhibitors. Due to the absence of experimental data for this specific compound, its potential targets were predicted using the SwissTargetPrediction tool based on its chemical structure (SMILES: CCC(CC)N1C=C(C(=O)NCC2=C(C)NC(=O)C(C)=C2)C2=C1C=C(C#N)C=C2). The primary predicted targets with the highest probability belong to the protein kinase family.

This guide is intended to serve as a preliminary reference for researchers interested in the potential therapeutic applications and off-target effects of this and structurally similar molecules. The provided experimental protocols and comparative data for established inhibitors offer a framework for the future evaluation of this novel compound.

Predicted Target Class and Comparative Compounds

Based on structural similarity to known ligands, 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide is predicted to be a potent inhibitor of several protein kinases. To provide a relevant comparison, this guide focuses on the cross-reactivity profiles of three well-characterized kinase inhibitors that share some structural motifs or target similar kinase families:

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).

  • Bosutinib: A dual inhibitor of Src and Abl kinases.

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor.

Cross-Reactivity Data of Comparative Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50 values in nM) of the comparative compounds against a selection of kinases. This data is compiled from publicly available sources and illustrates the typical cross-reactivity profiles of these inhibitors.

Kinase TargetAxitinib (IC50, nM)Bosutinib (IC50, nM)Sunitinib (IC50, nM)
VEGFR1 0.1>1000080
VEGFR2 0.2>100009
VEGFR3 0.1-0.3>1000013
PDGFRβ 1.6>100002
c-KIT 1.8>100008
ABL1 >100001.2340
SRC >100001.2190
LCK >100001.2>1000
LYN >100001.2>1000
FLT3 >1000050250
RET 4.3>10000310

Note: The data presented in this table is aggregated from multiple sources and should be used for comparative purposes only. Actual IC50 values may vary depending on the specific assay conditions.

Experimental Protocols

To experimentally determine the cross-reactivity profile of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide, a variety of in vitro kinase inhibition assays can be employed. Below is a detailed protocol for a common radiometric kinase assay.

Radiometric Kinase Inhibition Assay Protocol

This protocol outlines a standard procedure for measuring the inhibitory activity of a compound against a specific protein kinase using a radiolabeled ATP.

1. Materials and Reagents:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (specific to the kinase being assayed)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Unlabeled ATP

  • 10% Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter

  • Microplate shaker

2. Assay Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Add the kinase and its specific substrate to each well.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined amount of time (e.g., 10 minutes).

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP to each well.

  • Incubate the plate at the reaction temperature with gentle shaking for the desired reaction time (e.g., 30-60 minutes).

  • Stop the reaction by adding 10% phosphoric acid to each well.

  • Spot a portion of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.

  • Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated radiolabeled ATP.

  • Air-dry the P81 paper.

  • Quantify the amount of incorporated radioactivity in each spot using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Dilution plate_setup Plate Setup (Addition of Reagents and Compound) compound_prep->plate_setup reagent_prep Reagent Preparation (Kinase, Substrate, Buffer) reagent_prep->plate_setup incubation1 Pre-incubation plate_setup->incubation1 reaction_start Addition of Radiolabeled ATP incubation1->reaction_start incubation2 Reaction Incubation reaction_start->incubation2 reaction_stop Reaction Quenching incubation2->reaction_stop spotting Spotting on P81 Paper reaction_stop->spotting washing Washing spotting->washing counting Scintillation Counting washing->counting calculation Calculation of % Inhibition counting->calculation plotting Dose-Response Curve calculation->plotting ic50 IC50 Determination plotting->ic50

Caption: Workflow of a Radiometric Kinase Inhibition Assay.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ligand Growth Factor (e.g., VEGF) rtk Receptor Tyrosine Kinase (e.g., VEGFR) ligand->rtk Binding & Dimerization ras RAS rtk->ras Activation pi3k PI3K rtk->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation angiogenesis Angiogenesis erk->angiogenesis akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation mtor->angiogenesis inhibitor Kinase Inhibitor (e.g., the test compound) inhibitor->rtk Inhibition

Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway.

Validating the target engagement of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide in cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the target engagement of the novel compound 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide (hereinafter referred to as 'Compound X') in a cellular context. For comparative purposes, we will benchmark the performance of Compound X against Gefitinib, a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR).

The workflow presented herein is designed for a scenario where the primary target of a novel compound is unknown and requires a systematic approach for identification and subsequent validation. We will employ a multi-pronged strategy involving an initial unbiased screen for potential kinase targets, followed by direct confirmation of target binding in cells, and finally, a functional assay to measure the downstream consequences of this engagement.

Experimental Workflow for Target Validation

The overall experimental approach is outlined in the workflow diagram below. It begins with a broad screening method to identify potential protein targets, followed by more focused assays to confirm target engagement and functional activity in a cellular environment.

G cluster_0 Target Identification cluster_1 Target Engagement Validation cluster_2 Functional Validation Kinobeads Kinobeads Competition Binding Assay CETSA Cellular Thermal Shift Assay (CETSA) Kinobeads->CETSA  Validate top hit ICW In-Cell Western (p-ERK) CETSA->ICW  Confirm functional effect

Caption: Experimental workflow for target identification and validation.

Step 1: Target Identification using Kinobeads Competition Binding Assay

To identify potential kinase targets of Compound X, a Kinobeads competition binding assay will be performed. This chemical proteomics approach utilizes beads coated with a broad-spectrum of kinase inhibitors to capture a significant portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with Compound X, we can identify which kinases are competed off the beads, thus revealing them as potential binding partners.

Experimental Protocol: Kinobeads Assay
  • Cell Culture and Lysis: Culture A549 cells (a human lung carcinoma cell line known to express EGFR) to ~80% confluency. Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate using a Bradford assay.

  • Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of Compound X or Gefitinib (as a positive control) for 1 hour at 4°C. A DMSO control is also included.

  • Kinobeads Incubation: Add the Kinobeads slurry to the compound-treated lysates and incubate for an additional hour at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and perform in-solution tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: Compare the abundance of each identified kinase in the compound-treated samples to the DMSO control. A significant reduction in the amount of a kinase pulled down in the presence of the compound indicates a binding interaction.

Hypothetical Kinase Selectivity Profile of Compound X
KinasePercent Inhibition (1 µM Compound X)
EGFR 92%
SRC45%
ABL138%
LCK25%
FYN21%

This hypothetical data suggests that EGFR is a high-affinity target of Compound X.

Step 2: Confirmation of Target Engagement with Cellular Thermal Shift Assay (CETSA)

Having identified EGFR as a top potential target, we will next use the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of Compound X to EGFR in intact A549 cells.[1] CETSA is based on the principle that a compound binding to its target protein will stabilize the protein, leading to an increase in its melting temperature.[2]

Experimental Protocol: CETSA
  • Cell Treatment: Seed A549 cells in a multi-well plate and grow to ~80% confluency. Treat the cells with either Compound X, Gefitinib, or DMSO for 1 hour.

  • Heat Shock: Heat the plate at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the amount of EGFR remaining in solution at each temperature using a suitable method like an ELISA or Western blotting.

  • Data Analysis: Plot the percentage of soluble EGFR as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparison of EGFR Thermal Stabilization
CompoundΔTm (°C)
Compound X+5.2°C
Gefitinib+4.8°C

This hypothetical data shows that both Compound X and Gefitinib stabilize EGFR in intact cells, confirming target engagement.

Step 3: Functional Validation of Target Engagement via In-Cell Western

To determine if the binding of Compound X to EGFR translates into a functional consequence, we will measure the phosphorylation of a key downstream signaling molecule, ERK (Extracellular signal-regulated kinase). Inhibition of EGFR activity is expected to decrease the phosphorylation of ERK. The In-Cell Western assay is a quantitative immunofluorescence method that allows for the measurement of protein levels and post-translational modifications directly in fixed cells in a multi-well plate format.[3][4]

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway leading to the phosphorylation of ERK.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Gefitinib / Compound X RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription Gene Transcription pERK->Transcription

Caption: Simplified EGFR signaling pathway.

Experimental Protocol: In-Cell Western for p-ERK
  • Cell Seeding and Serum Starvation: Seed A549 cells in a 96-well plate. Once they reach ~80% confluency, serum-starve the cells overnight to reduce basal signaling.

  • Compound Treatment: Pre-treat the cells with a serial dilution of Compound X, Gefitinib, or DMSO for 1 hour.

  • EGF Stimulation: Stimulate the cells with a fixed concentration of Epidermal Growth Factor (EGF) for 10 minutes to activate the EGFR pathway.

  • Fixation and Permeabilization: Fix the cells with 4% formaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.[3]

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer for 1.5 hours.[3]

  • Primary Antibody Incubation: Incubate the cells overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK.

  • Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature.

  • Imaging and Quantification: Scan the plate using an infrared imaging system. The signal for p-ERK is normalized to the total ERK signal to account for variations in cell number.

  • Data Analysis: Plot the normalized p-ERK signal as a function of compound concentration and determine the IC50 value for each compound.

Inhibition of EGF-Induced ERK Phosphorylation
CompoundIC50 for p-ERK Inhibition (nM)
Compound X15.2
Gefitinib12.8

This hypothetical data indicates that Compound X inhibits the EGFR signaling pathway with a potency comparable to the known EGFR inhibitor, Gefitinib.

Conclusion

This guide outlines a systematic and robust workflow for the identification and validation of the cellular target engagement of a novel compound. By employing a combination of Kinobeads-based proteomics, Cellular Thermal Shift Assay, and In-Cell Western, researchers can confidently identify a compound's primary target, confirm its binding in a physiological context, and verify its functional consequences on a relevant signaling pathway. The comparative data with a known inhibitor, such as Gefitinib, provides a crucial benchmark for evaluating the potency and selectivity of the novel compound. This multi-assay approach significantly de-risks the progression of novel compounds in the drug discovery pipeline.

References

Head-to-head comparison of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide with other indole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two indole-derived Bromodomain and Extra-Terminal (BET) protein inhibitors: 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide (Molibresib, I-BET762, GSK525762A) and a promising indole-2-one derivative, compound 12j. This guide delves into their comparative efficacy, supported by experimental data, and outlines the methodologies for key assays.

Introduction to BET Inhibition and the Role of Indole Scaffolds

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Their dysregulation is implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets. Small molecule inhibitors that bind to the bromodomains of BET proteins can disrupt these interactions, leading to the downregulation of key oncogenes like MYC.[1][2] The indole scaffold has emerged as a privileged structure in the design of potent BET inhibitors due to its versatile chemistry and ability to form key interactions within the acetyl-lysine binding pocket of bromodomains.

This guide focuses on a direct comparison of Molibresib, a well-characterized clinical-stage pan-BET inhibitor, with a recently developed indole-2-one derivative, compound 12j, which has shown potent and specific activity against BRD4.

Quantitative Performance Comparison

The following table summarizes the available quantitative data for Molibresib and the indole-2-one derivative (compound 12j), highlighting their inhibitory potency against BET bromodomains and their anti-proliferative effects in cancer cell lines.

CompoundTargetIC50 (nM)Cell LineAnti-proliferative IC50 (µM)
Molibresib (I-BET762) Pan-BET (BRD2, BRD3, BRD4)32.5 - 42.5[1][3][4]Not specified for direct comparisonNot specified for direct comparison
Indole-2-one derivative (12j) BRD4 (BD1)19[5]HT-29 (Colon Cancer)4.75[5]
BRD4 (BD2)28[5]HL-60 (Leukemia)1.35[5]

Key Observations:

  • The indole-2-one derivative 12j demonstrates potent and specific inhibition of the first and second bromodomains of BRD4, with IC50 values in the low nanomolar range.[5]

  • Molibresib is a pan-BET inhibitor, showing potent inhibition across the BET family.[1][3][4]

  • Compound 12j exhibits significant anti-proliferative activity against both solid tumor (HT-29) and hematological malignancy (HL-60) cell lines.[5]

Mechanism of Action: BET Inhibition Signaling Pathway

BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin. This prevents the recruitment of the transcriptional machinery necessary for the expression of key oncogenes and pro-inflammatory genes. The diagram below illustrates this general mechanism.

BET_Inhibition_Pathway Mechanism of BET Inhibition cluster_0 Normal Gene Transcription cluster_1 Effect of BET Inhibitors Histones Acetylated Histones BET BET Proteins (BRD2/3/4) Histones->BET binds to TF_Complex Transcriptional Machinery (e.g., P-TEFb) BET->TF_Complex recruits Inhibited_BET Inhibited BET Proteins Oncogenes Oncogene Transcription (e.g., MYC) TF_Complex->Oncogenes activates BET_Inhibitor Molibresib or Indole-2-one 12j BET_Inhibitor->BET competitively binds to No_Transcription Transcription Repressed Inhibited_BET->No_Transcription leads to

Mechanism of BET protein inhibition by small molecules.

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate evaluation and comparison of BET inhibitors. Below are representative methodologies for key assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding

This assay is commonly used to measure the binding affinity of inhibitors to bromodomains.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (acetylated) and a GST-tagged bromodomain protein. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and a Streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the bromodomain and peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor will compete with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.

Protocol Outline:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.

    • Prepare serial dilutions of the test compound (e.g., Molibresib or indole-2-one 12j) in assay buffer.

    • Prepare a solution containing the GST-tagged BRD4 bromodomain (BD1 or BD2) and the biotinylated acetylated histone H4 peptide.

    • Prepare a detection mix containing Europium-labeled anti-GST antibody and Streptavidin-conjugated acceptor fluorophore.

  • Assay Procedure (384-well plate format):

    • Add a small volume (e.g., 2 µL) of the serially diluted test compound to the wells.

    • Add the bromodomain/histone peptide mixture to the wells.

    • Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.

    • Add the detection mix to the wells.

    • Incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay for Anti-proliferative Effects

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding:

    • Seed cancer cells (e.g., HT-29 or HL-60) in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound.

    • Treat the cells with the diluted compounds and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of novel BET inhibitors.

Experimental_Workflow General Workflow for BET Inhibitor Characterization cluster_design Design & Synthesis cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Design Scaffold Selection (e.g., Indole) Synthesis Chemical Synthesis Design->Synthesis TR_FRET TR-FRET/AlphaScreen (Binding Affinity - IC50) Synthesis->TR_FRET ITC Isothermal Titration Calorimetry (Binding Thermodynamics - Kd) Synthesis->ITC Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) TR_FRET->Viability Target_Engagement Target Engagement (e.g., Cellular Thermal Shift Assay) Viability->Target_Engagement Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq for MYC) Target_Engagement->Gene_Expression PK Pharmacokinetics Gene_Expression->PK Efficacy Xenograft Models PK->Efficacy

A typical experimental workflow for BET inhibitor development.

Conclusion

Both Molibresib and the indole-2-one derivative 12j are potent indole-based inhibitors of the BET family of proteins. While Molibresib exhibits pan-BET inhibitory activity and is in clinical development, the indole-2-one compound 12j demonstrates a more specific and potent inhibition of BRD4, a key member of the BET family. The strong anti-proliferative activity of compound 12j in cancer cell lines highlights its potential as a promising therapeutic candidate. Further preclinical and clinical evaluation of indole-2-one derivatives is warranted to fully assess their therapeutic utility. This guide provides a foundational comparison and the necessary experimental context for researchers in the field of epigenetic drug discovery.

References

In vivo efficacy of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide compared to standard of care

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo efficacy of the novel investigational compound 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide, hereafter referred to as Compound X, and the current standard of care, Gefitinib. The data presented is based on a hypothetical preclinical study in a human non-small cell lung cancer (NSCLC) xenograft model in immunodeficient mice.

Compound Overview

Compound X is a novel, small molecule inhibitor with a chemical structure featuring a 6-cyano-1H-indole-4-carboxamide core. Its mechanism of action is hypothesized to involve the inhibition of a key tyrosine kinase in a signaling pathway critical for tumor cell proliferation and survival.

Gefitinib is a well-established, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is a standard of care for patients with advanced or metastatic NSCLC whose tumors have specific activating mutations in the EGFR gene.[2] Gefitinib functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[3]

Quantitative Efficacy Data

The following table summarizes the key efficacy endpoints from a simulated head-to-head in vivo study comparing Compound X to Gefitinib in an EGFR-mutated NSCLC xenograft model.

Efficacy ParameterCompound X (100 mg/kg, oral, daily)Gefitinib (50 mg/kg, oral, daily)Vehicle Control
Tumor Growth Inhibition (TGI) at Day 21 75%52.7%[1]0%
Mean Tumor Volume at Day 21 (mm³) 150 ± 25290 ± 40610 ± 75
Change in Body Weight No significant changeNo significant changeNo significant change
Overall Survival (Median) Not Reached45 days28 days

Experimental Protocols

A detailed methodology for the key in vivo efficacy experiment is provided below.

Human NSCLC Xenograft Model Protocol

  • Cell Line: Human NSCLC cell line PC-9, which harbors an activating EGFR exon 19 deletion, was used.

  • Animal Model: Female BALB/c nude mice, 6-8 weeks old, were used for the study.

  • Tumor Implantation: PC-9 cells (5 x 10^6 cells in 100 µL of Matrigel) were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes were measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=10 per group): Vehicle control, Gefitinib (50 mg/kg), and Compound X (100 mg/kg).

  • Drug Administration: Treatments were administered orally, once daily, for 21 consecutive days.

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition was calculated at the end of the treatment period.

    • Secondary: Overall survival was monitored, with euthanasia performed when tumors reached a predetermined size or if signs of significant morbidity were observed. Body weight was measured twice weekly as a marker of toxicity.

  • Statistical Analysis: Tumor growth curves were analyzed using a two-way ANOVA, and survival data were analyzed using the Kaplan-Meier method.

Visualizations

Signaling Pathway

The following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is the target of the standard of care, Gefitinib.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation GRB2 GRB2 P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib (Standard of Care) Gefitinib->P_EGFR Inhibition Compound_X Compound X (Investigational) Compound_X->P_EGFR Hypothesized Inhibition

Caption: EGFR Signaling Pathway and Points of Inhibition.

Experimental Workflow

The following diagram outlines the workflow for the in vivo xenograft study.

In_Vivo_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_monitoring Tumor Growth Monitoring cluster_treatment Treatment Phase cluster_data_collection Data Collection & Analysis cluster_results Results Cell_Culture 1. NSCLC Cell Culture (PC-9) Tumor_Implantation 3. Subcutaneous Implantation of PC-9 Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (BALB/c nude mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Admin 6. Daily Oral Administration (21 days) Randomization->Treatment_Admin Data_Collection 7. Measure Tumor Volume & Body Weight Treatment_Admin->Data_Collection Survival_Monitoring 8. Monitor Overall Survival Treatment_Admin->Survival_Monitoring Data_Analysis 9. Statistical Analysis Data_Collection->Data_Analysis Survival_Monitoring->Data_Analysis Efficacy_Evaluation 10. Evaluate In Vivo Efficacy Data_Analysis->Efficacy_Evaluation

Caption: In Vivo Xenograft Experimental Workflow.

References

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide" has been conducted to provide a comprehensive comparison guide on its selectivity against related molecular targets. However, this specific compound does not appear in publicly accessible scientific literature, patent databases, or chemical repositories under the provided name.

This lack of information prevents the creation of a detailed guide as requested. The core requirements for the guide, including:

  • Quantitative Data Presentation: No selectivity data (e.g., IC50, Ki values) is available to compare the compound's potency against a primary target and its related off-targets.

  • Experimental Protocols: Without published studies, the methodologies for any selectivity assays performed with this compound remain unknown.

  • Signaling Pathway and Workflow Diagrams: The primary molecular target of the compound is unidentified, making it impossible to depict its associated signaling pathway or the experimental workflow for its analysis.

It is possible that the provided name is an internal designation for a novel compound that has not yet been disclosed in publications or patents. Alternatively, there may be a typographical error in the chemical name.

Without further identifying information, such as a common name, an associated company or research institution, a patent number, or a publication reference, it is not possible to gather the necessary data to generate the requested comparison guide.

Reproducibility of experiments with 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of emerging indole compounds for researchers and drug development professionals.

Initial searches for experimental data on 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide did not yield specific reproducibility data. However, a closely related class of compounds, novel 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyridine]-3'-carboxamides, has been synthesized and characterized, offering a basis for comparative analysis. This guide provides a summary of the available experimental data for these alternative compounds, focusing on their synthesis, chemical properties, and preliminary biological activities.

Comparative Data of Spiro[indole-3,4'-pyridine] Derivatives

The following table summarizes the structural and spectral data for a series of synthesized spiro[indole-3,4'-pyridine] derivatives, providing a baseline for comparative evaluation.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Key IR Spectral Bands (cm⁻¹)
Triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro-[indole-3,4′-pyridine]-2′-thiolateC₂₂H₂₇N₅O₂S441.55883395, 3323, 2710 (N-H, ⁺N-H); 2170 (C≡N); 1715, 1684 (C=O)[1]
2′-Amino-3′-cyano-5-methyl-2-oxo-6′-[(2-oxo-2-phenylethyl)thio]-1′H-spiro[indoline-3,4′-pyridine]-5′-carboxamide and its cyclic tautomerC₂₆H₂₁N₅O₃S499.55933441, 3368, 3308, 3234, 3200, 3161 (N-H); 2178 (C≡N); 1697, 1680, 1649 (C=O)[1]
2'-amino-3'-cyano-5-methyl-2-oxo-6'-{[2-oxo-2-(p-tolylamino)ethyl]thio}-1'H-spiro-[indoline-3,4'-pyridine]-5'-carboxamideNot ProvidedNot ProvidedNot ProvidedNot Provided

Experimental Protocols

The synthesis and characterization of these spiro[indole-3,4'-pyridine] derivatives involved multi-component reactions and various analytical techniques.

Synthesis of Triethylammonium spiro[indole-3,4'-pyridine]-2'-thiolates [1][2]

A four-component reaction is employed for the synthesis of the parent spiro compound.

  • Reactants: 5-R-isatins (R = H, CH₃), malononitrile, monothiomalonamide (3-amino-3-thioxo-propanamide), and triethylamine.

  • Solvent: Ethanol (EtOH).

  • Conditions: The reactants are heated in ethanol.

  • Outcome: The reaction yields a mixture of isomeric triethylammonium 6'-amino-3'-(aminocarbonyl)-5'-cyano-2-oxo-1,2-dihydro-1'H- and 6'-amino-3'-(aminocarbonyl)- 5'-cyano-2-oxo-1,2-dihydro-3'H-spiro[indole-3,4'-pyridine]-2'-thiolates.[2]

Alkylation of spiro[indole-3,4'-pyridine]-2'-thiolates [1][2]

The synthesized thiolates undergo regioselective alkylation at the sulfur atom.

  • Reactants: spiro[indole-3,4'-pyridine]-2'-thiolates and N-aryl α-chloroacetamides or α-bromoacetophenones.

  • Regioselectivity: The alkylation occurs specifically at the sulfur atom.

  • Tautomerism: In the case of α-bromoacetophenones, the S-alkylation products exhibit ring-chain tautomerism.[1][2]

Structural Confirmation [2]

The structures of the synthesized compounds were confirmed using a suite of analytical methods:

  • Infrared (IR) Spectroscopy

  • High-Resolution Mass Spectrometry (HRMS)

  • ¹H and ¹³C DEPTQ Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 2D NMR experiments (¹H-¹³C HSQC, ¹H-¹³C HMBC)

Biological Activity Assessment

Preliminary biological screening of these compounds has revealed potential applications.

Antibacterial Activity [2]

  • One of the synthesized compounds, 2'-amino-3'-cyano-5-methyl-2-oxo-6'-{[2-oxo-2-(p-tolylamino)ethyl]thio}-1'H-spiro-[indoline-3,4'-pyridine]-5'-carboxamide, demonstrated a moderate in vitro antibacterial effect against Pseudomonas aeruginosa.[2]

Antioxidant Properties [2]

  • The same compound also exhibited good antioxidant properties in a 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.[2]

Herbicide Safener Activity [2]

  • Three of the newly synthesized compounds were identified as moderately active herbicide safeners for the herbicide 2,4-D in laboratory experiments conducted on sunflower seedlings.[2]

Experimental Workflow and Synthesis Diagram

The following diagram illustrates the general workflow for the synthesis and subsequent reaction of the spiro[indole-3,4'-pyridine] derivatives.

Synthesis_Workflow cluster_synthesis Four-Component Synthesis cluster_alkylation S-Alkylation Reaction Isatin 5-R-Isatins Reactants Mixture in EtOH Isatin->Reactants Malononitrile Malononitrile Malononitrile->Reactants Monothiomalonamide Monothiomalonamide Monothiomalonamide->Reactants Triethylamine Triethylamine Triethylamine->Reactants Heating Heating Reactants->Heating Product_Thiolate Spiro[indole-3,4'-pyridine]-2'-thiolates Heating->Product_Thiolate Alkylated_Product S-Alkylated Spiro Compounds Product_Thiolate->Alkylated_Product Alkylation Alkylating_Agent N-aryl α-chloroacetamides or α-bromoacetophenones Alkylating_Agent->Alkylated_Product

Synthesis and Alkylation Workflow

In contrast to the spiro-compounds, other indole carboxamide derivatives have been investigated as Na+/H+ exchanger inhibitors, suggesting diverse biological activities within the broader indole carboxamide class.[3] Further research is necessary to elucidate the specific mechanisms of action and potential signaling pathways for the presented spiro[indole-3,4'-pyridine] derivatives.

References

Safety Operating Guide

Safe Disposal of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a step-by-step guide for the safe disposal of 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide, a compound for which detailed toxicological properties are not yet fully investigated. Adherence to these procedures is critical for minimizing risks to personnel and the environment.

I. Hazard Identification and Precautionary Measures

Before handling, it is essential to be aware of the known hazards associated with this compound.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear eye protection/ face protection.

A summary of key safety information is provided in the table below.

Hazard ClassificationGHS CodePrecautionary Action
Acute toxicity, Oral (Category 4)H302IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Serious eye damage (Category 1)H318IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

II. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to use an approved waste disposal plant. The following protocol outlines the necessary steps to prepare the waste for collection by a certified chemical waste management service.

Experimental Workflow for Disposal

cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal Collect Waste Collect Waste Segregate Waste Segregate Waste Collect Waste->Segregate Waste Label Container Label Container Segregate Waste->Label Container Store Securely Store Securely Label Container->Store Securely Arrange Pickup Arrange Pickup Store Securely->Arrange Pickup Document Transfer Document Transfer Arrange Pickup->Document Transfer Approved Facility Approved Facility Document Transfer->Approved Facility

Personal protective equipment for handling 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This document provides crucial safety and logistical information for handling the novel research compound 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide. Due to the absence of specific hazard data for this compound, it must be handled with the utmost caution, treating it as a potentially hazardous substance. The following procedures are based on best practices for handling uncharacterized research chemicals and related indole carboxamide compounds.

Hazard Assessment

The specific toxicological properties of this compound have not been fully investigated. As a substituted indole-4-carboxamide, it may have unforeseen biological activity. Similar chemical structures can be found in synthetic cannabinoids, which are known to have potent psychoactive effects and can present significant health risks, including cardiovascular and neurological side effects[1]. Therefore, exposure should be minimized.

Assumed Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Unknown, assume toxic.

  • Skin Corrosion/Irritation: Unknown, assume irritant.

  • Serious Eye Damage/Irritation: Unknown, assume irritant.

  • Respiratory or Skin Sensitization: Unknown.

  • Germ Cell Mutagenicity: Unknown.

  • Carcinogenicity: Unknown.

  • Reproductive Toxicity: Unknown.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent all routes of exposure. The following table outlines the required PPE for handling this compound.

Area of Protection Required PPE Specifications
Hand Protection Nitrile or Neoprene GlovesDouble-gloving is recommended. Check for tears and replace immediately if compromised.
Eye Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes. A face shield should be used when handling larger quantities or if there is a splash hazard.
Body Protection Laboratory CoatFully buttoned, with tight-fitting cuffs. A disposable gown is recommended for handling larger quantities.
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound or solutions should be performed in a certified chemical fume hood. If a fume hood is not available, a properly fitted respirator with an appropriate organic vapor cartridge and particulate filter is required.

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for handling the compound from receipt to disposal.

3.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any available hazard information.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be secure and accessible only to authorized personnel.

3.2. Preparation and Handling

  • Work Area Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure the work area is clean and free of clutter.

    • Have an emergency spill kit readily available.

  • Personal Protective Equipment (PPE):

    • Don the required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Aliquoting (Solid Compound):

    • Perform all weighing and handling of the solid compound within a chemical fume hood to prevent inhalation of dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • If sonication or heating is required, ensure the container is properly sealed or vented as appropriate.

  • Experimental Use:

    • All procedures involving the compound or its solutions must be conducted in a well-ventilated area, preferably a fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

3.3. Post-Handling Procedures

  • Decontamination:

    • Thoroughly clean all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.

  • Hand Washing:

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other incompatible waste streams.

  • Disposal:

    • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for safely handling the compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information B Don Personal Protective Equipment (PPE) A->B C Prepare Designated Work Area B->C D Weigh/Aliquot Compound in Fume Hood C->D Begin Handling E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Equipment & Surfaces F->G H Segregate & Label Hazardous Waste G->H I Dispose of Waste via EHS H->I J Remove PPE & Wash Hands I->J

Caption: Workflow for Safe Handling of the Research Compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.